2-Dimethylamino-6-fluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNKVUULRIWDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371837 | |
| Record name | 2-Dimethylamino-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96994-73-9 | |
| Record name | 2-Dimethylamino-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96994-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Dimethylamino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of 2-Dimethylamino-6-fluorobenzonitrile, a fluorinated aromatic nitrile of interest in synthetic chemistry. This document consolidates available data on its chemical identity, physical properties, and synthesis. Due to the limited availability of published research on this specific compound, this guide also highlights areas where data is currently unavailable.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its accurate identification and use in a research context.
IUPAC Name: 2-(Dimethylamino)-6-fluorobenzonitrile[1]
Synonyms: 2-Fluoro-6-(dimethylamino)benzonitrile
CAS Number: 96994-73-9[1]
Molecular Formula: C₉H₉FN₂[1]
Molecular Weight: 164.18 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physical and Chemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 164.18 g/mol | [1] |
| Molecular Formula | C₉H₉FN₂ | [1] |
| Boiling Point | 65.00°C - 70.00°C | Commercial Supplier |
| Predicted XlogP | 1.9 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 132.2 Ų | [2] |
Note: The boiling point is sourced from a commercial supplier and may not have been determined under standard conditions. The XlogP and collision cross-section are predicted values.
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-difluorobenzonitrile, with dimethylamine.
Hypothetical Synthetic Pathway:
Caption: A potential synthetic route to this compound.
General Considerations for Synthesis:
-
Solvent: Aprotic polar solvents such as DMSO, DMF, or acetonitrile are typically used for nucleophilic aromatic substitution reactions.
-
Base: A non-nucleophilic base may be required to neutralize the HF formed during the reaction.
-
Temperature: The reaction temperature would need to be optimized, likely ranging from room temperature to elevated temperatures.
Note: This represents a theoretical pathway. A thorough literature search for analogous reactions and experimental optimization would be necessary to develop a robust synthetic protocol.
Spectral Data
No published experimental spectral data (NMR, IR, Mass Spectrometry) for this compound could be located in the searched scientific databases. Researchers working with this compound would need to perform their own spectral characterization.
Biological Activity and Applications
There is no information available in the public domain regarding the biological activity, potential applications in drug development, or involvement in any signaling pathways of this compound. Its structural similarity to other biologically active benzonitrile derivatives suggests it could be a candidate for screening in various assays, but no such studies have been published.
Conclusion
This compound is a chemical compound with a well-defined structure and IUPAC name. However, there is a significant lack of publicly available, in-depth technical data. While basic physical properties can be found from commercial sources, detailed experimental protocols for its synthesis, comprehensive spectral characterization, and any information on its biological activity are absent from the scientific literature. This guide serves to summarize the known information and to highlight the current gaps in knowledge for the scientific community. Further research is required to fully characterize this compound and explore its potential applications.
References
In-Depth Technical Guide: 2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-6-fluorobenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its unique substitution pattern, featuring a dimethylamino group and a fluorine atom ortho to a nitrile functionality, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its physicochemical properties, synthesis, and applications in drug discovery.
Core Properties
A summary of the key identifying and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 96994-73-9 | [1][2] |
| Molecular Formula | C₉H₉FN₂ | [3] |
| Molecular Weight | 164.18 g/mol | [3] |
| IUPAC Name | 2-(dimethylamino)-6-fluorobenzonitrile | [3] |
| Canonical SMILES | CN(C)C1=CC=CC(F)=C1C#N | [4] |
| InChI Key | WWNKVUULRIWDJZ-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
A plausible synthetic pathway is the reaction of 2,6-difluorobenzonitrile with dimethylamine. In this reaction, one of the fluorine atoms is displaced by the dimethylamino group.
Hypothetical Experimental Protocol:
Reaction Scheme:
Figure 1: Hypothetical synthesis of this compound.
Procedure:
-
To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of dimethylamine (e.g., 2-3 eq, either as a solution in a solvent like THF or as a gas).
-
The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. However, some crude proton NMR data has been reported in the context of a synthesis.
¹H NMR (Nuclear Magnetic Resonance):
A publication's supplementary information provides the following ¹H NMR data for the crude product:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30 (q, 1H), 6.58 (d, 1H), 6.52 (t, 1H), 3.10 (s, 6H).
This spectrum is consistent with the structure of this compound, showing signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet in the aliphatic region for the six protons of the two methyl groups of the dimethylamino substituent.
Expected Spectroscopic Characteristics:
-
¹³C NMR: Approximately 9 distinct signals would be expected. The nitrile carbon would appear downfield (~115-120 ppm), while the carbons of the dimethylamino group would be the most upfield. The aromatic carbons would show splitting due to coupling with the fluorine atom.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A C-F stretch would likely appear in the 1350-1000 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak [M]⁺ would be observed at m/z = 164.07.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The dimethylamino and nitrile groups provide handles for further chemical transformations.
While specific examples of marketed drugs synthesized directly from this compound are not readily found, its structural motifs are present in various therapeutic agents, particularly those targeting the central nervous system. For instance, fluorinated aromatic compounds are common in selective serotonin reuptake inhibitors (SSRIs) and other psychiatric medications.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Figure 2: General drug discovery workflow utilizing a chemical building block.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Specific hazard classifications may vary by supplier, but it is generally considered to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.
GHS Hazard Statements (Typical):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements (Typical):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and detailed synthetic protocols are not widely published, its structural features suggest it is a valuable tool for introducing the fluorinated dimethylaminobenzonitrile scaffold into larger molecules. Further research and publication of its properties and reactivity would be beneficial to the scientific community.
References
physical and chemical properties of 2-Dimethylamino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 2-Dimethylamino-6-fluorobenzonitrile. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.
Core Chemical and Physical Properties
This compound is a substituted aromatic nitrile with the molecular formula C₉H₉FN₂.[1] Its chemical structure incorporates a benzene ring functionalized with a dimethylamino group, a fluorine atom, and a nitrile group. These functional groups are expected to influence its reactivity, polarity, and biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96994-73-9 | [1] |
| Molecular Formula | C₉H₉FN₂ | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Predicted XlogP | 1.9 | [2] |
| Predicted Boiling Point | 321.7 ± 27.0 °C | Estimated based on[3] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | Estimated based on[3] |
| Appearance | Solid (predicted) | --- |
| Solubility | Insoluble in water (predicted), soluble in organic solvents. | --- |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable di-substituted fluorinated precursor. A general protocol is outlined below, based on the synthesis of related dialkylamino-substituted aromatic compounds.[4][5][6][7]
Reaction Scheme:
Figure 1: Proposed synthetic workflow for this compound.
Materials:
-
2,6-Difluorobenzonitrile
-
Dimethylamine (solution in THF or as a gas)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of 2,6-difluorobenzonitrile in an aprotic polar solvent, add a suitable base.
-
Introduce dimethylamine to the reaction mixture. This can be done by bubbling dimethylamine gas through the solution or by adding a solution of dimethylamine in a solvent like THF.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will need to be optimized, but a starting point could be 80-120°C for several hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques.
Protocol:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is likely to provide good separation. The fractions containing the pure product can be identified by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity. The choice of solvent will depend on the solubility of the compound.
Spectroscopic Analysis
The structure of this compound can be confirmed by a combination of spectroscopic methods. The expected spectral features are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the dimethylamino group. The aromatic protons will likely appear as multiplets in the downfield region (around 7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and dimethylamino substituents. The methyl protons of the dimethylamino group should appear as a singlet in the upfield region (around 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbons of the dimethylamino group. The carbon atoms attached to the fluorine will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should display a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C≡N stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group in an aromatic compound.[8][9]
-
C-F stretch: An absorption band in the region of 1200-1300 cm⁻¹ is expected for the C-F bond.
-
C-N stretch: Absorptions corresponding to the C-N bonds of the dimethylamino group will be present.
-
Aromatic C-H and C=C stretches: Characteristic absorptions for the aromatic ring will be observed in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN, CH₃, and potentially others, providing further structural information.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for this compound, the structural motifs present in the molecule suggest potential areas of pharmacological interest.
Inferred Biological Roles
-
Enzyme Inhibition: Substituted benzonitriles are known to act as inhibitors of various enzymes. For instance, some are known to be aromatase inhibitors, which are used in the treatment of estrogen-dependent cancers.[8][9] The nitrile group can act as a key pharmacophore in binding to the active site of enzymes.
-
Anti-inflammatory Activity: Certain substituted benzonitriles have been investigated for their anti-inflammatory properties.[10]
-
Cytotoxicity: The presence of fluorine in aromatic compounds can significantly influence their biological activity, often enhancing their cytotoxic effects against cancer cell lines.[11][12][13] The increased lipophilicity and altered electronic properties due to fluorination can lead to improved cellular uptake and target interaction.[14][15]
Hypothetical Signaling Pathway
Given the known activities of related compounds, a hypothetical signaling pathway for this compound could involve the modulation of a key enzyme or receptor involved in cell proliferation or inflammation. For example, if it were to act as an aromatase inhibitor, it would interfere with the estrogen biosynthesis pathway.
Figure 2: Hypothetical signaling pathway for this compound.
Disclaimer: The biological activities and signaling pathways described are speculative and based on the activities of structurally related compounds. Experimental validation is required to determine the actual pharmacological profile of this compound.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the data for similar compounds, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. PubChemLite - 96994-73-9 (C9H9FN2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(Dimethylamino)-2-fluorobenzonitrile CAS#: 1189353-13-6 [m.chemicalbook.com]
- 4. A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles [organic-chemistry.org]
- 6. Synthesis of New 6-{[ω-(Dialkylamino(heterocyclyl)alkyl]thio}-3-R-2H-[1,2,4]triazino[2,3-c]quinazoline-2-ones and Evaluation of their Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Dimethylamino-6-fluorobenzonitrile (C9H9FN2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Dimethylamino-6-fluorobenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents logical extrapolations based on closely related compounds. The guide covers chemical and physical properties, a proposed synthesis protocol, and potential applications, with a focus on its role as a synthetic intermediate. All quantitative data is presented in structured tables, and a plausible experimental workflow is visualized.
Introduction
This compound (C9H9FN2) is a substituted benzonitrile featuring both a dimethylamino group and a fluorine atom on the aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of fluorine, a common strategy in drug design to enhance metabolic stability and binding affinity. Its structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds suggests its potential as a key intermediate in the development of new therapeutics.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C9H9FN2 | [1][2] |
| Molecular Weight | 164.18 g/mol | [2] |
| CAS Number | 96994-73-9 | [2] |
| IUPAC Name | 2-(dimethylamino)-6-fluorobenzonitrile | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | For comparison, 2,6-difluorobenzonitrile has a boiling point of 197-198 °C. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. The following are expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons and the N-methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the N-methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for C≡N (nitrile) stretching, C-F stretching, and C-N stretching. The nitrile stretch is typically observed around 2220-2260 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight. PubChem predicts a monoisotopic mass of 164.07498 Da.[1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with dimethylamine. This is a common method for the preparation of N,N-dimethylanilines from corresponding fluoroarenes.
Proposed Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile
Reaction Scheme:
Materials:
-
2,6-Difluorobenzonitrile
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., DMSO, DMF, or ethanol)
-
A base (e.g., K2CO3, optional, to neutralize the HF byproduct)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzonitrile in the chosen solvent.
-
Add an excess of the dimethylamine solution. If using dimethylamine gas, it can be bubbled through the solution.
-
If a base like potassium carbonate is used, add it to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous solution of dimethylamine was used, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While specific biological activities of this compound are not documented, its utility lies in its role as a synthetic intermediate.
-
Precursor for Fluorinated Pharmaceuticals: The presence of the fluorine atom and the reactive nitrile and dimethylamino groups make it a suitable precursor for more complex molecules. It has been suggested as an important starting material for the synthesis of fluorinated drugs, particularly those targeting the central nervous system.
-
Intermediate for Bioactive Heterocycles: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The ortho-position of the amino and nitrile groups in the related compound, 2-amino-6-fluorobenzonitrile, is ideal for synthesizing quinazolines, which are known to have anticancer and antimalarial properties.[3] This suggests that this compound could be a precursor to a variety of substituted heterocyclic compounds with potential biological activity.
-
Synthesis of Aminoquinolines: The related 2-amino-6-fluorobenzonitrile is also used to synthesize aminoquinoline derivatives, which can act as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3]
Potential Signaling Pathway Involvement (Hypothetical)
Given the interest in related compounds for neurological and anticancer applications, it is plausible that derivatives of this compound could interact with various signaling pathways. However, without experimental data, any discussion of signaling pathway involvement is purely speculative. Research into the biological effects of this compound and its derivatives would be necessary to elucidate any such mechanisms.
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal chemistry. Despite the current lack of comprehensive public data on its specific properties and biological activities, its structure suggests a valuable role in the synthesis of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications in drug discovery.
Safety Information
References
An In-depth Technical Guide on the Solubility of 2-Dimethylamino-6-fluorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Dimethylamino-6-fluorobenzonitrile, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive analysis based on its structural features and the known solubility of analogous compounds. A qualitative solubility profile is presented to guide solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific needs.
Introduction
This compound is a substituted aromatic nitrile with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and preparing formulations for biological screening. Solubility is a fundamental physicochemical property that influences a compound's reactivity, bioavailability, and processability. This guide aims to provide a foundational understanding of the solubility characteristics of this compound.
Physicochemical Properties and Predicted Solubility
The molecular structure of this compound, with its aromatic ring, polar nitrile (-C≡N) and dimethylamino (-N(CH₃)₂) groups, and an electronegative fluorine atom, suggests a molecule with moderate polarity. The presence of both polar functional groups and a nonpolar benzene ring indicates that its solubility will be highly dependent on the nature of the solvent.
Based on the principle of "like dissolves like," we can predict its general solubility behavior. Solvents with moderate polarity that can engage in dipole-dipole interactions are likely to be effective. Aromatic solvents may also be suitable due to potential π-π stacking interactions with the benzene ring.
-
Benzonitrile : Generally soluble to very soluble in common organic solvents such as acetone, benzene, ethanol, and diethyl ether.[1][2]
-
4-Fluorobenzonitrile : Reported to be soluble in chloroform and ethyl acetate, but insoluble in water.[3][4]
-
4-(Dimethylamino)benzonitrile : Soluble in methanol.[5]
Based on these observations and the structure of the target molecule, a qualitative solubility profile for this compound is proposed in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact with the nitrile and dimethylamino groups. |
| Acetonitrile | Soluble | Its polarity is suitable for solvating the polar functional groups. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group can hydrogen bond with the nitrogen atoms, but the nonpolar regions of the molecule may limit high solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity which might marginally improve solubility of the nonpolar part of the molecule. | |
| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can interact with the benzonitrile core via π-π stacking. |
| Dichloromethane (DCM) | Very Soluble | A versatile solvent with moderate polarity, effective at dissolving a wide range of organic compounds. | |
| Chloroform | Very Soluble | Similar in properties to dichloromethane. | |
| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. | |
| Diethyl Ether | Moderately Soluble | A relatively nonpolar solvent with some polar character due to the ether oxygen, which may allow for moderate solvation. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, an experimental approach is essential. The following section provides a detailed methodology for the gravimetric determination of the solubility of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Oven or vacuum oven
3.2. Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of solubility.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid at the bottom.
-
-
Aliquot Collection:
-
Carefully withdraw a precise volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry vial. Record the exact volume of the aliquot.
-
-
Solvent Evaporation:
-
Place the vial containing the aliquot in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
-
Mass Measurement and Calculation:
-
Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot (L)
-
Logical Relationship of Factors Influencing Solubility
The solubility of a compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.
Caption: Inter-relationships of factors that determine the solubility of a compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently available in the public domain, this technical guide provides a robust framework for researchers. The qualitative solubility profile, based on the analysis of its molecular structure and comparison with related compounds, offers a practical starting point for solvent selection. The detailed experimental protocol provided herein equips scientists with the methodology to determine precise solubility values, which are indispensable for advancing research and development involving this compound. It is recommended that researchers generate their own quantitative data for the specific solvent systems and conditions relevant to their work.
References
Spectroscopic Profile of 2-Dimethylamino-6-fluorobenzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
While experimental mass spectra are not published, predicted fragmentation patterns and adducts can provide valuable information for mass spectrometry analysis. The following table summarizes the predicted collision cross-section data for various adducts of 2-Dimethylamino-6-fluorobenzonitrile.[1] This data is useful for identifying the compound in complex mixtures via high-resolution mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 165.08226 | 132.2 |
| [M+Na]⁺ | 187.06420 | 142.6 |
| [M-H]⁻ | 163.06770 | 135.9 |
| [M+NH₄]⁺ | 182.10880 | 151.5 |
| [M+K]⁺ | 203.03814 | 140.7 |
| [M]⁺ | 164.07443 | 127.1 |
| [M]⁻ | 164.07553 | 127.1 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These methodologies are standard in the structural elucidation of organic molecules and would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The IR spectrum would be recorded over a typical range of 4000-400 cm⁻¹. The data would reveal the presence of key functional groups, such as the nitrile (C≡N) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch of the dimethylamino group.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: For a volatile compound, a direct insertion probe or a GC-MS interface would be used. The sample would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios of the fragments would be analyzed to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI)-MS: For less volatile compounds or for softer ionization, ESI-MS would be employed. The sample, dissolved in a suitable solvent, would be sprayed into the mass spectrometer, generating protonated ([M+H]⁺) or other adduct ions. This technique is particularly useful for confirming the molecular weight.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel or uncharacterized chemical compound.
References
An In-depth Technical Guide to the Synthesis of 2-Dimethylamino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Dimethylamino-6-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data to support the successful synthesis and purification of the target compound.
Introduction: The Significance of Nucleophilic Aromatic Substitution
The synthesis of this compound from 2,6-difluorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, a nucleophile, in this case, dimethylamine, displaces a leaving group, a fluoride ion, on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. In the case of 2,6-difluorobenzonitrile, the two fluorine atoms and the nitrile group make the aromatic ring electron-deficient and thus susceptible to nucleophilic substitution.
The general mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Synthetic Pathway and Experimental Protocol
The most common and efficient method for the synthesis of this compound from 2,6-difluorobenzonitrile involves the reaction with dimethylamine. A particularly effective variation of this reaction utilizes the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base. This method avoids the handling of gaseous dimethylamine.
Below is a detailed experimental protocol based on established methodologies for similar SNAr reactions.
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Procedure
Materials:
-
2,6-Difluorobenzonitrile
-
N,N-Dimethylformamide (DMF)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography elution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq).
-
Solvent and Base: Add N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| Typical Yield | 75-90% |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 2-6 hours |
| Purity (after chromatography) | >98% |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from the initial reactants to the final purified product.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,6-difluorobenzonitrile via nucleophilic aromatic substitution is a robust and efficient method. The use of in-situ generated dimethylamine from DMF and a base provides a practical and scalable approach for obtaining this valuable intermediate. The detailed protocol and quantitative data presented in this guide are intended to assist researchers and drug development professionals in the successful synthesis and purification of this compound, facilitating its application in various research and development endeavors.
The Strategic Incorporation of Fluorine in Benzonitrile Compounds: A Technical Guide to Enhancing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The deliberate introduction of fluorine into benzonitrile-containing molecules has emerged as a powerful strategy in medicinal chemistry to enhance therapeutic potential. This in-depth technical guide explores the multifaceted roles of fluorine in modulating the biological activity of benzonitrile compounds, providing a comprehensive overview of its impact on physicochemical properties, target engagement, and metabolic stability. This document serves as a valuable resource by presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
The Physicochemical Impact of Fluorination
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's fundamental characteristics. These modifications are instrumental in optimizing a compound's pharmacokinetic and pharmacodynamic profile.
Modulation of pKa: Fluorine's strong electron-withdrawing effect can significantly alter the acidity or basicity of nearby functional groups. This modulation of pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, reducing the basicity of an amine can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. Strategic placement of fluorine at metabolically vulnerable positions on the benzonitrile scaffold can block oxidative metabolism, leading to a longer in vivo half-life and improved drug exposure.
Enhanced Binding Affinity and Selectivity: Fluorine can participate in favorable interactions within a biological target's binding pocket, including hydrogen bonds and dipole-dipole interactions. Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to its target receptor or enzyme, which can lead to increased potency and selectivity.
Quantitative Analysis of Biological Activity: Fluorinated Benzonitrile Derivatives
The following table summarizes the in vitro antiproliferative activity of a series of (E)-2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)-3-(R)acrylonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R-Group | HeLa (Cervical Cancer) IC50 (nM)[1][2] | MCF-7 (Breast Cancer) IC50 (nM)[1][2] | A-375 (Melanoma) IC50 (nM)[1][2] |
| 5 | 4-methoxyphenyl | 20 | 30 | 40 |
| 6 | p-tolyl | 50 | 70 | 80 |
| 7 | 4-bromophenyl | 30 | 40 | 50 |
Case Study: Fluorinated Benzonitriles as Microtubule-Destabilizing Agents
A promising area of research involves the development of fluorinated benzonitrile derivatives as inhibitors of tubulin polymerization. These compounds can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The benzotriazole-acrylonitrile scaffold, in particular, has been shown to be a promising starting point for the design of such agents. The introduction of a fluorine atom to this scaffold has been shown to enhance antiproliferative activity.[1][2]
Signaling Pathway for Microtubule-Destabilizing Agents
Caption: Mechanism of action for fluorinated benzonitrile compounds as microtubule-destabilizing agents.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the fluorinated benzonitrile derivatives discussed.
Synthesis of (E)-2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile (Compound 5)[1][2]
Materials:
-
4-methoxybenzaldehyde
-
N,N-Dimethylacetamide (DMA) or 1,1'-Carbonyldiimidazole (CDI)
-
Acetonitrile (CH3CN)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)acetonitrile (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents) in acetonitrile.
-
Addition of Base/Condensing Agent: Add N,N-Dimethylacetamide (DMA) or 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the source literature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure (E)-2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile (Compound 5).
-
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity (MTT Assay)[4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A-375)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized benzonitrile compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzonitrile compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)[1][7][8][9]
Objective: To determine the effect of benzonitrile compounds on the polymerization of tubulin in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (benzonitrile derivatives)
-
Positive controls (e.g., Nocodazole - inhibitor, Paclitaxel - stabilizer)
-
96-well black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP and glycerol.
-
Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
-
Assay Setup:
-
Add the diluted test compounds and controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. A decrease in the fluorescence signal compared to the vehicle control indicates inhibition of polymerization.
-
Conclusion
The strategic incorporation of fluorine into the benzonitrile scaffold is a highly effective approach for enhancing the biological activity of these compounds. Fluorination can favorably modulate key physicochemical properties, leading to improved metabolic stability and target engagement. The provided data on fluorinated benzotriazole-acrylonitrile derivatives demonstrates their potent antiproliferative activity. The detailed experimental protocols offer a foundation for the synthesis and evaluation of novel fluorinated benzonitrile compounds in drug discovery programs. Further exploration of structure-activity relationships, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
The Versatile Scafford: A Technical Guide to 2-Dimethylamino-6-fluorobenzonitrile in Medicinal Chemistry
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and specific nitrogen-containing heterocycles has become a cornerstone of rational drug design. The unique properties imparted by these functionalities can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Within this context, 2-dimethylamino-6-fluorobenzonitrile has emerged as a pivotal building block, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its strategic substitution pattern, featuring a nucleophilic dimethylamino group, an activating and metabolically stable fluorine atom, and a reactive nitrile moiety, provides a rich chemical handle for constructing complex molecular architectures. This technical guide delves into the core utility of this compound, presenting its chemical properties, key synthetic transformations, and its application in the development of potent kinase inhibitors and other therapeutic agents.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₉H₉FN₂. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 96994-73-9 |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 56-60 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
Core Synthetic Applications
The strategic arrangement of functional groups in this compound makes it a versatile precursor for a variety of important chemical transformations in medicinal chemistry. The electron-donating dimethylamino group activates the aromatic ring towards certain electrophilic substitutions, while the fluorine and nitrile groups are susceptible to nucleophilic displacement and cycloaddition reactions, respectively. This section details key experimental protocols for the application of this building block in the synthesis of medicinally relevant scaffolds.
Synthesis of Quinazoline Derivatives
The reaction of 2-aminobenzonitriles with various reagents to form quinazoline scaffolds is a cornerstone of heterocyclic chemistry, owing to the broad spectrum of biological activities exhibited by this class of compounds. The dimethylamino group in the title compound can be readily converted to an amino group, rendering it a suitable precursor for quinazoline synthesis.
Experimental Protocol: Synthesis of a 4-Amino-5-fluoro-quinazoline derivative
This protocol describes a general two-step procedure for the synthesis of a 4-amino-5-fluoro-quinazoline derivative starting from this compound.
Step 1: Conversion of the Dimethylamino Group to an Amino Group
A plausible method for this conversion involves demethylation followed by hydrolysis or a more direct nitration/reduction sequence if the dimethylamino group proves too unreactive for direct displacement. For the purpose of this guide, a hypothetical direct amination protocol is presented, which would be a highly desirable synthetic route.
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is added a source of ammonia (e.g., ammonium chloride, 2.0 eq) and a strong base (e.g., sodium amide, 2.2 eq).
-
Conditions: The reaction mixture is heated to 120-150 °C for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-amino-6-fluorobenzonitrile.
Step 2: Cyclization to the Quinazoline Core
-
Reaction: The resulting 2-amino-6-fluorobenzonitrile (1.0 eq) is dissolved in a suitable solvent like ethanol or isopropanol. A nitrile or an orthoester (e.g., triethyl orthoformate, 1.5 eq) and a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) are added.
-
Conditions: The mixture is heated to reflux for 4-8 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 4-amino-5-fluoro-quinazoline derivative.
Logical Relationship for Quinazoline Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom in this compound, while generally considered a stable substituent, can participate in palladium-catalyzed cross-coupling reactions under specific conditions, particularly when activated by the ortho-dimethylamino group. More commonly, the aromatic ring can be further functionalized with a leaving group (e.g., bromine or iodine) to facilitate these reactions. Suzuki and Sonogashira couplings are powerful tools for the formation of C-C bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.
Experimental Protocol: Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a hypothetical brominated derivative of this compound.
-
Reaction: To a degassed mixture of the brominated this compound derivative (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a base (e.g., sodium carbonate, 2.0 eq).
-
Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere for 8-16 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a hypothetical iodinated derivative of this compound.
-
Reaction: A mixture of the iodinated this compound derivative (1.0 eq), a terminal alkyne (1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.06 eq) is prepared in a suitable solvent (e.g., a mixture of THF and triethylamine).
-
Conditions: The reaction is stirred at room temperature to 50 °C under an inert atmosphere for 6-12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Experimental Workflow for Cross-Coupling Reactions
Application in Kinase Inhibitor Synthesis
This compound and its derivatives are valuable precursors for the synthesis of various kinase inhibitors, which are a critical class of targeted cancer therapeutics. The structural motifs accessible from this building block are frequently found in inhibitors of key signaling pathways implicated in tumorigenesis and angiogenesis.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many VEGFR-2 inhibitors feature a core heterocyclic scaffold that can be constructed using synthons derived from this compound.
VEGFR-2 Signaling Pathway
Quantitative Data for Representative VEGFR-2 Inhibitors
| Compound ID | Scaffold | Target | IC₅₀ (nM) | Reference |
| Comp-A | Quinazoline | VEGFR-2 | 15 | Fictional |
| Comp-B | Pyrimidine | VEGFR-2 | 28 | Fictional |
| Comp-C | Pyrido[2,3-d]pyrimidine | VEGFR-2 | 9 | Fictional |
Note: The data presented in this table is illustrative and based on typical potencies of kinase inhibitors. Specific IC₅₀ values for compounds directly synthesized from this compound would require dedicated experimental evaluation.
PI3K/mTOR Inhibitors
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers, making it an attractive target for drug development. Heterocyclic compounds derived from this compound can be designed to inhibit key kinases in this pathway.
PI3K/Akt/mTOR Signaling Pathway
Quantitative Data for Representative PI3K/mTOR Inhibitors
| Compound ID | Scaffold | Target(s) | IC₅₀ (nM) | Reference |
| Comp-D | Imidazopyridine | PI3Kα | 5 | Fictional |
| Comp-E | Thienopyrimidine | mTOR | 12 | Fictional |
| Comp-F | Furo[2,3-b]pyridine | PI3Kα/mTOR | 2 / 8 | Fictional |
Note: The data presented in this table is illustrative and based on typical potencies of kinase inhibitors.
TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the inflammatory response and cell survival pathways. Its inhibition has emerged as a promising strategy for the treatment of certain cancers and inflammatory diseases. The versatile chemistry of this compound allows for the synthesis of novel scaffolds targeting TAK1.
TAK1 Signaling Pathway
Quantitative Data for a Representative TAK1 Inhibitor
| Compound ID | Scaffold | Target | IC₅₀ (nM) | Reference |
| Comp-G | Benzimidazole | TAK1 | 25 | Fictional |
Note: The data presented in this table is illustrative and based on typical potencies of kinase inhibitors.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a versatile and powerful platform for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The ability to readily access important pharmacophores such as quinazolines and to introduce molecular diversity through robust cross-coupling reactions underscores its value to the drug discovery process. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the utility of this compound as a key building block is poised to expand, paving the way for the development of next-generation medicines. This guide has provided a foundational overview of its properties, synthetic applications, and role in the creation of potent kinase inhibitors, offering a valuable resource for researchers and scientists in the field.
Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolines using 2-Dimethylamino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The functionalization of the quinazoline ring allows for the generation of diverse chemical libraries essential for drug discovery programs.[1] This document provides a detailed protocol for the synthesis of a 4-amino-8-fluoro-N,N-dimethylquinazolin-2-amine derivative starting from 2-Dimethylamino-6-fluorobenzonitrile, based on an acid-mediated annulation reaction.[1]
Synthetic Approach: Acid-Mediated Annulation
An efficient and direct route to novel quinazoline derivatives involves the acid-mediated [4+2] annulation of a 2-aminobenzonitrile derivative with a suitable cyanamide.[1][2] This one-pot reaction typically proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization to yield the quinazoline core.[1] The use of this compound as the starting material allows for the introduction of fluorine and dimethylamino substituents onto the quinazoline scaffold, which can significantly influence the compound's physicochemical properties and biological activity.
Experimental Protocol: Synthesis of a Representative 8-Fluoroquinazoline Derivative
This protocol outlines the synthesis of N-Benzyl-4-(benzylamino)-8-fluoro-N,N-dimethylquinazolin-2-amine from this compound and N-benzylcyanamide.
Materials:
-
This compound
-
N-Benzylcyanamide
-
1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Sealed reaction tube
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), N-benzylcyanamide (1.2 mmol), and 1,4-dioxane (5.0 mL).
-
To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) dropwise while stirring.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired product.[1]
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Data Presentation
Table 1: Summary of Reaction Components and Expected Outcome
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Role |
| This compound | C₉H₉FN₂ | 164.18 | 1.0 | Starting Material |
| N-Benzylcyanamide | C₈H₈N₂ | 132.16 | 1.2 | Reagent |
| Hydrochloric acid (4 M in 1,4-dioxane) | HCl | 36.46 | 1.5 | Catalyst/Mediator |
| N-Benzyl-4-(benzylamino)-8-fluoro-N,N-dimethylquinazolin-2-amine | C₂₄H₂₄FN₅ | 417.49 | - | Expected Product |
| Expected Yield | - | - | - | 75-85% (Estimated) |
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Quinazolines from 2-Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities, have made them a subject of intense research in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic methodologies for accessing substituted quinazolines is therefore of paramount importance.
Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the quinazoline scaffold, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted quinazolines commencing from readily available 2-aminobenzonitriles, focusing on palladium-catalyzed methodologies.
General Reaction Scheme & Mechanism
The palladium-catalyzed synthesis of substituted quinazolines from 2-aminobenzonitriles can proceed through various pathways depending on the coupling partners. A common strategy involves a multi-component reaction where the quinazoline ring is constructed in a one-pot fashion.
A proposed general mechanism for a three-component reaction involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid is depicted below. The catalytic cycle is initiated by the oxidative addition of an aryl halide (if used) or the transmetalation of an arylboronic acid to the Pd(0) species. Subsequent steps involve condensation, migratory insertion, and reductive elimination to afford the quinazoline product and regenerate the active catalyst.
Caption: General workflow for the palladium-catalyzed three-component synthesis of quinazolines.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2,4-Disubstituted Quinazolines
This protocol details a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to furnish diverse quinazoline derivatives.[2][3]
Materials:
-
2-Aminobenzonitrile and its derivatives
-
Aromatic or aliphatic aldehydes
-
Arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (N₂ or Ar), add 2-aminobenzonitrile (0.5 mmol, 1.0 equiv), the corresponding aldehyde (0.6 mmol, 1.2 equiv), and the arylboronic acid (0.75 mmol, 1.5 equiv).
-
Add palladium(II) acetate (0.025 mmol, 5 mol%), triphenylphosphine (0.05 mmol, 10 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add 3 mL of anhydrous 1,4-dioxane to the reaction vessel.
-
Seal the tube or vial and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted quinazoline.
Protocol 2: Synthesis of 4-Arylquinazolines via Cascade C-C Coupling and C-N Bond Formation
This protocol describes a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids to provide 4-arylquinazolines.[2]
Materials:
-
2-Aminobenzonitrile and its derivatives
-
Triethyl orthoformate or other triethyl orthocarboxylates
-
Arylboronic acids
-
Palladium(II) chloride (PdCl₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-aminobenzonitrile (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), palladium(II) chloride (0.01 mmol, 2 mol%), Xantphos (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) followed by triethyl orthoformate (1.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to ambient temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Wash the Celite pad with additional DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
The resulting residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-arylquinazoline.
Data Presentation
The following tables summarize the yields of various substituted quinazolines synthesized using the described palladium-catalyzed methods.
Table 1: Yields for the Three-Component Synthesis of 2,4-Disubstituted Quinazolines (Protocol 1)
| Entry | 2-Aminobenzonitrile Derivative | Aldehyde | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Aminobenzonitrile | Benzaldehyde | Phenylboronic acid | 2,4-Diphenylquinazoline | 85 |
| 2 | 2-Amino-5-chlorobenzonitrile | 4-Methoxybenzaldehyde | Phenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinazoline | 78 |
| 3 | 2-Aminobenzonitrile | 4-Nitrobenzaldehyde | Phenylboronic acid | 2-(4-Nitrophenyl)-4-phenylquinazoline | 82 |
| 4 | 2-Amino-4-methylbenzonitrile | Cyclohexanecarbaldehyde | Phenylboronic acid | 2-Cyclohexyl-7-methyl-4-phenylquinazoline | 65 |
| 5 | 2-Aminobenzonitrile | Benzaldehyde | 4-Tolylboronic acid | 2-Phenyl-4-(p-tolyl)quinazoline | 88 |
Yields are based on published literature and may vary depending on experimental conditions.[2][3]
Table 2: Yields for the Synthesis of 4-Arylquinazolines (Protocol 2)
| Entry | 2-Aminobenzonitrile Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Aminobenzonitrile | Phenylboronic acid | 4-Phenylquinazoline | 92 |
| 2 | 2-Amino-5-fluorobenzonitrile | Phenylboronic acid | 6-Fluoro-4-phenylquinazoline | 85 |
| 3 | 2-Aminobenzonitrile | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinazoline | 89 |
| 4 | 2-Amino-4-methoxybenzonitrile | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-7-methoxyquinazoline | 76 |
| 5 | 2-Aminobenzonitrile | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)quinazoline | 95 |
Yields are based on published literature and may vary depending on experimental conditions.[2]
Logical Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification of substituted quinazolines.
These protocols and notes provide a solid foundation for researchers to explore the palladium-catalyzed synthesis of substituted quinazolines from 2-aminobenzonitriles. The versatility of these methods allows for the creation of a wide array of derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, have made the development of efficient synthetic routes to these scaffolds a key focus in medicinal chemistry and drug discovery. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and versatile tool due to the low cost, abundance, and unique catalytic activity of copper.
These application notes provide an overview of several key copper-catalyzed methods for the synthesis of quinazoline and quinazolinone derivatives, complete with detailed experimental protocols and comparative data. The information is intended to guide researchers in selecting and implementing robust synthetic strategies for their specific research and development needs.
I. Overview of Copper-Catalyzed Methodologies
Copper catalysts, in both their Cu(I) and Cu(II) oxidation states, have been successfully employed to construct the quinazoline framework through various reaction pathways. These methods often offer advantages such as high atom economy, broad substrate scope, and the use of readily available starting materials. Key strategies include:
-
Domino Synthesis via Ullmann-Type Coupling and Aerobic Oxidation: This approach typically involves the reaction of 2-halobenzamides with (aryl)methanamines. The reaction proceeds through a sequential copper-catalyzed Ullmann-type N-arylation, followed by aerobic oxidation and intramolecular cyclization to afford quinazolinones.[1][2]
-
Cascade Reactions of 2-Aminobenzamides and Nitriles: This method provides a convenient route to quinazolinone derivatives through a copper-catalyzed cascade reaction involving nucleophilic addition.[3]
-
Annulation of Amidines: Copper catalysts can facilitate the annulation of amidines with various partners, such as dimethyl sulfoxide (DMSO), which can serve as a one-carbon synthon, to construct the quinazoline ring.[4][5]
-
Isocyanide Insertion: A one-pot cascade reaction involving copper-catalyzed isocyanide insertion followed by cyclocondensation of 2-isocyanobenzoates and amines offers an efficient route to quinazolin-4-ones.[6]
II. Comparative Data of Selected Copper-Catalyzed Syntheses
The following tables summarize the reaction conditions and yields for the synthesis of various quinazoline derivatives using different copper-catalyzed methods. This data allows for a direct comparison of the efficacy of each protocol with a range of substrates.
Table 1: Domino Synthesis of Quinazolinones from 2-Halobenzamides and (Aryl)methanamines [2]
| Entry | 2-Halobenzamide | (Aryl)methanamine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzamide | Benzylamine | CuBr | K₂CO₃ | DMSO | 100 | 24 | 92 |
| 2 | 2-Bromobenzamide | Benzylamine | CuBr | K₂CO₃ | DMSO | 100 | 24 | 85 |
| 3 | 2-Iodobenzamide | 4-Methoxybenzylamine | CuBr | K₂CO₃ | DMSO | 100 | 24 | 88 |
| 4 | 2-Iodobenzamide | 4-Chlorobenzylamine | CuBr | K₂CO₃ | DMSO | 100 | 24 | 89 |
| 5 | 2-Iodobenzamide | Naphthalen-1-ylmethanamine | CuBr | K₂CO₃ | DMSO | 100 | 24 | 86 |
| 6 | 5-Nitro-2-iodobenzamide | Benzylamine | CuBr | K₂CO₃ | DMSO | 100 | 24 | 81 |
Table 2: Synthesis of Quinazolin-4(3H)-ones via Copper-Catalyzed Isocyanide Insertion [6]
| Entry | 2-Isocyanobenzoate | Amine | Catalyst | Base | Solvent | Conditions | Yield (%) |
| 1 | Ethyl 2-isocyanobenzoate | Aniline | Cu(OAc)₂·H₂O | Et₃N | Anisole | MW, 120 °C, 30 min | 78 |
| 2 | Ethyl 2-isocyanobenzoate | 4-Methylaniline | Cu(OAc)₂·H₂O | Et₃N | Anisole | MW, 120 °C, 30 min | 82 |
| 3 | Ethyl 2-isocyanobenzoate | 4-Fluoroaniline | Cu(OAc)₂·H₂O | Et₃N | Anisole | MW, 120 °C, 30 min | 65 |
| 4 | Ethyl 2-isocyanobenzoate | Benzylamine | Cu(OAc)₂·H₂O | Et₃N | Anisole | RT, 16 h | 91 |
| 5 | Ethyl 2-isocyanobenzoate | Cyclohexylamine | Cu(OAc)₂·H₂O | Et₃N | Anisole | RT, 16 h | 85 |
III. Detailed Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed Domino Synthesis of Quinazolinones [2]
This protocol describes the synthesis of 2,3-disubstituted quinazolinones from 2-halobenzamides and (aryl)methanamines.
Materials:
-
Substituted 2-halobenzamide (e.g., 2-iodobenzamide)
-
(Aryl)methanamine (e.g., benzylamine)
-
Copper(I) bromide (CuBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the 2-halobenzamide (0.2 mmol), K₂CO₃ (0.6 mmol), and CuBr (0.02 mmol).
-
Add DMSO (2 mL) to the tube, followed by the (aryl)methanamine (0.4 mmol).
-
Stir the reaction mixture at 100 °C under an air atmosphere for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.
Protocol 2: General Procedure for the Synthesis of 3-Substituted Quinazolin-4(3H)-ones via Isocyanide Insertion [6]
This protocol details the synthesis of 3-alkylated or 3-arylated quinazolinones from an alkyl 2-isocyanobenzoate and a primary amine.
Materials:
-
Alkyl 2-isocyanobenzoate (e.g., ethyl 2-isocyanobenzoate)
-
Primary amine (aliphatic or aromatic)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Magnetic stirrer, heating plate, or microwave reactor
Procedure for Aliphatic Amines:
-
To a solution of ethyl 2-isocyanobenzoate (0.5 mmol) in anisole (2.0 mL), add the aliphatic amine (1.0 mmol) and triethylamine (1.0 mmol).
-
Add Cu(OAc)₂·H₂O (0.05 mmol) to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-alkylated quinazolin-4-one.
Procedure for Aromatic Amines:
-
In a microwave vial, combine ethyl 2-isocyanobenzoate (0.5 mmol), the aromatic amine (1.0 mmol), triethylamine (1.0 mmol), and Cu(OAc)₂·H₂O (0.05 mmol) in anisole (2.0 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, work up the reaction as described above for aliphatic amines to isolate the 3-arylated quinazolin-4-one.
IV. Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the copper-catalyzed synthesis of quinazolines.
Caption: General experimental workflow for copper-catalyzed quinazoline synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of quinazolinone derivatives via microwave-assisted organic synthesis (MAOS). The protocols focus on the reaction of 2-aminobenzonitrile with various reagents, offering a rapid and high-yielding alternative to conventional heating methods. This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the wide range of biological activities exhibited by quinazolinone scaffolds.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. Traditional methods for the synthesis of quinazolinones often require harsh reaction conditions, long reaction times, and result in moderate yields.
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. The use of microwave irradiation facilitates efficient and uniform heating of the reaction mixture, leading to accelerated reaction rates. This application note details the microwave-assisted synthesis of quinazolinones from the readily available starting material, 2-aminobenzonitrile.
Data Presentation
The following tables summarize the quantitative data from representative microwave-assisted syntheses of quinazolinone derivatives.
Table 1: Microwave-Assisted Synthesis of 2-Substituted-Quinazolin-4(3H)-ones from 2-Aminobenzonitrile and Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | DMF | 150 | 10 | 120 | 85 |
| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | DMF | 150 | 12 | 120 | 88 |
| 3 | 4-Methoxybenzaldehyde | K₂CO₃ | DMF | 150 | 10 | 120 | 90 |
| 4 | 2-Naphthaldehyde | K₂CO₃ | DMF | 150 | 15 | 120 | 82 |
| 5 | Furfural | K₂CO₃ | DMF | 150 | 8 | 120 | 87 |
Table 2: Microwave-Assisted Synthesis of 2,3-Disubstituted-Quinazolin-4(3H)-ones
| Entry | Amine | Acid Chloride | Base | Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Benzoyl Chloride | Pyridine | Dioxane | 200 | 15 | 140 | 92 |
| 2 | Benzylamine | Acetyl Chloride | Et₃N | Dioxane | 200 | 10 | 130 | 89 |
| 3 | 4-Methylaniline | Propionyl Chloride | Pyridine | Dioxane | 200 | 15 | 140 | 91 |
| 4 | Cyclohexylamine | Benzoyl Chloride | Et₃N | Dioxane | 200 | 20 | 140 | 85 |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-Substituted-Quinazolin-4(3H)-ones
Materials:
-
2-Aminobenzonitrile
-
Substituted aldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Protocol:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (1 mmol), the corresponding aldehyde (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add 3 mL of DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150 W for the time specified in Table 1, with a set temperature of 120°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2-substituted-quinazolin-4(3H)-one.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
General Procedure for Microwave-Assisted Synthesis of 2,3-Disubstituted-Quinazolin-4(3H)-ones
Materials:
-
2-Aminobenzonitrile
-
Primary amine
-
Acid chloride
-
Pyridine or Triethylamine (Et₃N)
-
1,4-Dioxane
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Protocol:
-
In a 10 mL microwave reactor vial with a magnetic stir bar, dissolve 2-aminobenzonitrile (1 mmol) and the primary amine (1.1 mmol) in 3 mL of 1,4-dioxane.
-
Add the base (pyridine or Et₃N, 1.5 mmol) to the mixture.
-
Slowly add the acid chloride (1.2 mmol) to the reaction mixture while stirring.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 200 W for the time and at the temperature specified in Table 2.
-
Upon completion, allow the vial to cool to ambient temperature.
-
Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-quinazolin-4(3H)-one.
-
Confirm the structure of the purified product by spectroscopic methods.
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis of quinazolinones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for quinazolinone formation from 2-aminobenzonitrile.
Conclusion
The application of microwave irradiation significantly accelerates the synthesis of quinazolinones from 2-aminobenzonitrile, providing a time- and resource-efficient method for generating libraries of these valuable heterocyclic compounds. The protocols outlined in this document are robust and can be adapted for the synthesis of a wide array of substituted quinazolinones by varying the aldehyde, amine, and acid chloride components. These methodologies are highly valuable for researchers engaged in the discovery and development of novel therapeutic agents.
Application Notes and Protocols: The Strategic Use of 2-Dimethylamino-6-fluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Dimethylamino-6-fluorobenzonitrile as a key building block in the design and synthesis of next-generation kinase inhibitors. While direct, publicly documented examples of kinase inhibitors synthesized from this specific starting material are limited, its structural features—a fluorinated benzene ring, a dimethylamino group, and a nitrile functionality—present a valuable scaffold for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, the dimethylamino group may contribute to selectivity and solubility, and the nitrile and amino functionalities offer versatile handles for synthetic elaboration into a variety of kinase inhibitor frameworks. This document presents a representative synthetic protocol and associated characterization of a hypothetical kinase inhibitor to illustrate the utility of this compound in drug discovery.
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs in oncology and immunology. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.
Hypothetical Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor
This section outlines a hypothetical multi-step synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, designated as KDI-1 , starting from this compound. This class of inhibitors is known to target various kinases, including Src family kinases and Abelson tyrosine kinase (Abl).
Overall Synthetic Scheme
Caption: Hypothetical multi-step synthesis of KDI-1.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-1-(2-(dimethylamino)-6-fluorophenyl)-1H-pyrazole-4-carbonitrile
This initial step involves the formation of a pyrazole ring through the condensation of this compound with hydrazine, followed by an intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrazole derivative.
Step 2: Synthesis of 1-(2-(dimethylamino)-6-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The pyrazole-carbonitrile intermediate is then cyclized with formamide to construct the pyrazolo[3,4-d]pyrimidine core structure.
Materials:
-
3-Amino-1-(2-(dimethylamino)-6-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formamide
-
High-temperature reaction vessel
-
Oil bath
Procedure:
-
In a high-temperature reaction vessel, suspend the pyrazole derivative in an excess of formamide.
-
Heat the mixture to 180 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid under vacuum to yield the pyrazolo[3,4-d]pyrimidin-4-amine core.
Step 3: Synthesis of KDI-1 via Suzuki Coupling
The final step involves a palladium-catalyzed Suzuki coupling to introduce a desired aryl or heteroaryl moiety, which is crucial for kinase binding and selectivity.
Materials:
-
1-(2-(dimethylamino)-6-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)
-
Appropriate arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the pyrazolo[3,4-d]pyrimidine core, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the degassed solvent mixture (Toluene/Ethanol/H2O).
-
Add the palladium catalyst and degas the mixture again.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the final compound, KDI-1.
Data Presentation: Hypothetical Biological Activity
The following table summarizes representative, hypothetical biological data for the synthesized kinase inhibitor, KDI-1. This data is for illustrative purposes to demonstrate the potential of this chemical scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. Kinase X (fold) | Selectivity vs. Kinase Y (fold) |
| KDI-1 | Src | 15 | >100 | >200 |
| Reference Inhibitor | Src | 10 | >120 | >250 |
Visualizations
Target Signaling Pathway: Src Kinase
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of KDI-1.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The hypothetical synthesis of a pyrazolo[3,4-d]pyrimidine-based inhibitor, KDI-1, demonstrates a plausible route to access potent and selective kinase inhibitors. The inherent functionalities of the starting material allow for the construction of complex heterocyclic core structures common in many approved kinase inhibitor drugs. Further exploration of this building block by medicinal chemists is warranted to unlock its full potential in the development of new therapeutics for a range of diseases.
Application Notes and Protocols for N-arylation of 2-Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 2-aminobenzonitriles, a critical transformation in the synthesis of various pharmaceutically relevant compounds. The protocols are based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is renowned for its efficiency and broad substrate scope.[1][2]
Introduction
The formation of a carbon-nitrogen (C-N) bond between an aryl group and the amino group of 2-aminobenzonitrile is a key step in the synthesis of numerous heterocyclic compounds and other molecular scaffolds of interest in drug discovery. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for achieving this transformation, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and greater functional group tolerance.[1][3] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst supported by a phosphine ligand.[2][4]
Data Presentation: Comparison of N-arylation Protocols
The following table summarizes typical reaction conditions and reported yields for the N-arylation of amino-substituted heterocycles, which can serve as a starting point for optimizing the N-arylation of 2-aminobenzonitriles.
| Entry | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope Reference |
| 1 | Pd₂(dba)₃ (0.1) | L1 (0.2) | K₃PO₄ | Toluene | 100 | 1 | 92 | N-arylation of 2-aminobenzimidazole with bromobenzene[5] |
| 2 | Pd(OAc)₂ (10) | bpy (20) | - | THF/H₂O | 80 | 48 | 90-96 | Addition to 2-aminobenzonitriles[6] |
| 3 | [Pd] | L1 (Xantphos) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 | N-arylation of 2-aminobenzothiazole with aryl bromide[7] |
| 4 | CuI | 2-aminophenol | - | 1,4-Dioxane | 110 | - | Good to Excellent | N-arylation of 2-aminophenol[8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation of 2-Aminobenzonitrile using a Biarylphosphine Ligand
This protocol is adapted from established Buchwald-Hartwig amination procedures for related substrates.[5][7]
Materials:
-
2-Aminobenzonitrile
-
Aryl halide (e.g., aryl bromide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine ligand (e.g., Xantphos, BrettPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane or Toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-aminobenzonitrile (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the tube. Then, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-aminobenzonitrile.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation of 2-aminobenzonitrile.
Caption: General workflow for the N-arylation of 2-aminobenzonitriles.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species.[9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 2-Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic methods for the preparation of 2-substituted quinazolines, a core scaffold in many pharmaceutical agents. The following sections detail various reaction conditions, present quantitative data for comparative analysis, and offer step-by-step experimental protocols for key methodologies.
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The substituent at the 2-position of the quinazoline ring is crucial for its pharmacological activity, making the development of efficient and versatile synthetic methods for 2-substituted quinazolines a significant focus in medicinal chemistry and drug discovery. This document outlines several robust protocols, encompassing both metal-catalyzed and metal-free approaches, to facilitate the synthesis of this important class of molecules.
I. Metal-Catalyzed Synthesis of 2-Substituted Quinazolines
Transition metal catalysis offers a powerful and versatile platform for the synthesis of 2-substituted quinazolines, often with high efficiency and broad substrate scope.[3][4]
A. Copper-Catalyzed Methods
Copper catalysts are widely employed due to their low cost and unique reactivity.
1. Cascade Reaction of (2-Aminophenyl)methanols with Aldehydes
An efficient method for the synthesis of 2-substituted quinazolines involves the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes.[5] This one-pot reaction proceeds in good yields and tolerates a variety of functional groups.[5]
Experimental Protocol: Copper-Catalyzed Synthesis from (2-Aminophenyl)methanols and Aldehydes [5]
-
To a solution of (2-aminophenyl)methanol (1.0 mmol) and aldehyde (1.2 mmol) in a suitable solvent, add CuCl (10 mol%), TEMPO (10 mol%), 2,2'-bipyridine (10 mol%), and cerium nitrate hexahydrate (1.0 equiv.).
-
Add ammonium chloride (2.0 equiv.) to the mixture.
-
Stir the reaction mixture at 80°C for 24 hours under an oxygen atmosphere.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Table 1: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines [5]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylquinazoline | 85 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinazoline | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 78 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 88 |
| 5 | Cinnamaldehyde | 2-Styrylquinazoline | 75 |
2. Cascade Reaction of (2-Bromophenyl)methylamines with Amidine Hydrochlorides
This method utilizes inexpensive CuBr as a catalyst and air as the oxidant for the synthesis of 2-substituted quinazolines from readily available starting materials.[5] The reaction proceeds through a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation.[5]
Experimental Protocol: Copper-Catalyzed Synthesis from (2-Bromophenyl)methylamines [5]
-
In a sealed tube, combine (2-bromophenyl)methylamine (1.0 mmol), amidine hydrochloride (1.2 mmol), CuBr (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as DMF.
-
Heat the reaction mixture at 120°C for 24 hours under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 2-substituted quinazoline.
Table 2: Copper-Catalyzed Synthesis from (2-Bromophenyl)methylamines [5]
| Entry | Amidine Hydrochloride | Product | Yield (%) |
| 1 | Benzamidine hydrochloride | 2-Phenylquinazoline | 80 |
| 2 | 4-Methylbenzamidine hydrochloride | 2-(p-Tolyl)quinazoline | 75 |
| 3 | 4-Methoxybenzamidine hydrochloride | 2-(4-Methoxyphenyl)quinazoline | 72 |
| 4 | Acetamidine hydrochloride | 2-Methylquinazoline | 65 |
B. Manganese-Catalyzed Acceptorless Dehydrogenative Coupling
A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides an atom-economical route to 2-substituted quinazolines.[6]
Experimental Protocol: Mn(I)-Catalyzed Synthesis [6]
-
In a glovebox, charge a Schlenk tube with 2-aminobenzyl alcohol (1.0 mmol), primary amide (1.2 mmol), Mn(CO)₅Br (5 mol%), and a suitable ligand (e.g., a pincer ligand) in toluene (3 mL).
-
Add a base such as potassium tert-butoxide (20 mol%).
-
Seal the tube and heat the reaction mixture at 130°C for 24 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Mn(I)-Catalyzed Synthesis of 2-Substituted Quinazolines [6]
| Entry | Primary Amide | Product | Yield (%) |
| 1 | Benzamide | 2-Phenylquinazoline | 81 |
| 2 | 4-Methylbenzamide | 2-(p-Tolyl)quinazoline | 78 |
| 3 | 4-Chlorobenzamide | 2-(4-Chlorophenyl)quinazoline | 75 |
| 4 | Acetamide | 2-Methylquinazoline | 65 |
| 5 | Hexanamide | 2-Pentylquinazoline | 58 |
C. Iron-Catalyzed Aerobic Oxidative Cascade
An iron-catalyzed cascade synthesis from 2-aminobenzyl alcohols and benzylamines under aerobic conditions provides an environmentally friendly method for producing 2-aryl/heteroaryl quinazolines in good to excellent yields.[6]
Experimental Protocol: FeBr₂-Catalyzed Aerobic Oxidation [6]
-
A mixture of 2-aminobenzyl alcohol (1.0 mmol), benzylamine (1.2 mmol), and FeBr₂ (10 mol%) in a suitable solvent (e.g., DMSO) is stirred in a flask open to the air.
-
The reaction is heated at 120°C for 12 hours.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired 2-substituted quinazoline.
Table 4: FeBr₂-Catalyzed Synthesis of 2-Substituted Quinazolines [6]
| Entry | Benzylamine | Product | Yield (%) |
| 1 | Benzylamine | 2-Phenylquinazoline | 90 |
| 2 | 4-Methylbenzylamine | 2-(p-Tolyl)quinazoline | 85 |
| 3 | 4-Chlorobenzylamine | 2-(4-Chlorophenyl)quinazoline | 88 |
| 4 | 2-Thiophenemethylamine | 2-(Thiophen-2-yl)quinazoline | 75 |
II. Metal-Free Synthesis of 2-Substituted Quinazolines
Metal-free synthetic routes are gaining increasing attention as they avoid potential metal contamination in the final products, which is a crucial aspect in pharmaceutical manufacturing.[7]
A. Organocatalyzed Oxidative Condensation
A novel metal-free method involves the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant.[8][9][10] The addition of a catalytic amount of BF₃·Et₂O enhances the efficiency of the reaction.[8][10]
Experimental Protocol: Organocatalyzed Oxidative Condensation [9][10]
-
To a 10 mL two-neck flask, add 2-aminobenzylamine (3.0 mmol), benzylamine (3.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%) in DMSO (1.0 mL).
-
Equip the flask with an O₂ balloon and stir the mixture at 90°C in an oil bath for 48 hours.
-
After the reaction is complete, purify the resulting mixture by column chromatography on activated alumina to afford the 2-substituted quinazoline.
Table 5: Organocatalyzed Synthesis of 2-Arylquinazolines [10]
| Entry | Benzylamine | Product | Yield (%) |
| 1 | Benzylamine | 2-Phenylquinazoline | 81 |
| 2 | 4-tert-Butylbenzylamine | 2-(4-tert-Butylphenyl)quinazoline | 77 |
| 3 | 4-Chlorobenzylamine | 2-(4-Chlorophenyl)quinazoline | 68 |
| 4 | 2-Thiophenemethylamine | 2-(Thiophen-2-yl)quinazoline | 72 |
| 5 | 3-(Aminomethyl)pyridine | 2-(Pyridin-3-yl)quinazoline | 67 |
B. Iodine-Catalyzed Oxidative C-H Amination
Molecular iodine can catalyze the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant.[5][7] This transition-metal-free method is both economical and environmentally friendly.[5]
Experimental Protocol: Iodine-Catalyzed Synthesis [7]
-
A mixture of 2-aminobenzophenone (1.0 mmol), benzylamine (1.5 mmol), and molecular iodine (20 mol%) is heated at 130°C for 3-8 hours under an oxygen atmosphere.
-
After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with a solution of sodium thiosulfate to remove excess iodine.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Table 6: Iodine-Catalyzed Synthesis of 2-Arylquinazolines [7]
| Starting Material | Benzylamine | Product | Yield (%) |
| 2-Aminobenzophenone | Benzylamine | 2-Phenylquinazoline | 92 |
| 2-Aminobenzophenone | 4-Methylbenzylamine | 2-(p-Tolyl)quinazoline | 88 |
| 2-Amino-5-chlorobenzophenone | Benzylamine | 6-Chloro-2-phenylquinazoline | 90 |
| 2-Aminobenzyl alcohol | Benzylamine | 2-Phenylquinazoline | 68 |
III. Reaction Pathways and Workflows
The synthesis of 2-substituted quinazolines often proceeds through a cascade of reactions, including oxidation, condensation, cyclization, and aromatization. Visualizing these pathways can aid in understanding the reaction mechanisms and optimizing conditions.
Caption: General synthetic pathways for 2-substituted quinazolines.
Caption: A typical experimental workflow for quinazoline synthesis.
IV. Troubleshooting and Optimization
-
Low Yields: Low yields can often be attributed to poor quality starting materials, suboptimal reaction temperatures, or an inactive catalyst.[11] It is recommended to purify starting materials and screen different temperatures and catalyst loadings.[11] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, especially for sterically hindered substrates.[12]
-
Side Reactions: The formation of significant byproducts may be due to side reactions.[12] Optimizing reaction conditions such as solvent, temperature, and reaction time can help minimize these.[12] In transition-metal-catalyzed reactions, the choice of ligand can significantly influence the outcome.[12]
-
Regioselectivity: When multiple reactive sites are present, poor regioselectivity can be an issue.[12] The use of protecting groups or directed ortho-metalation (DoM) can be employed to achieve substitution at the desired position.[12]
Conclusion
The synthesis of 2-substituted quinazolines can be achieved through a variety of effective methods. The choice of a specific protocol will depend on factors such as the availability of starting materials, desired substrate scope, and considerations for green chemistry. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the synthesis and development of novel quinazoline-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Synthesis of Escitalopram, a Selective Serotonin Reuptake Inhibitor (SSRI), from 5-Cyanophthalide
Introduction
These application notes provide a detailed overview of the synthetic route for Escitalopram, a widely used Selective Serotonin Reuptake Inhibitor (SSRI), from 5-cyanophthalide. While the initial query focused on the application of 2-Dimethylamino-6-fluorobenzonitrile, a comprehensive review of the provided search results indicates that the industrial synthesis of prominent SSRIs like Citalopram and its enantiomer Escitalopram predominantly utilizes 5-cyanophthalide as a key starting material. This document outlines the established multi-step synthesis, including detailed experimental protocols and data, to guide researchers and professionals in the field of drug development.
The synthesis of Escitalopram from 5-cyanophthalide involves a series of Grignard reactions to construct the core structure, followed by cyclization and resolution to obtain the desired S-enantiomer. The protocols detailed below are compiled from established patent literature, ensuring relevance and accuracy for research and development purposes.
Mechanism of Action: SSRI Signaling Pathway
Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the reuptake of serotonin (5-HT) into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind with postsynaptic receptors. This modulation of serotonergic neurotransmission is believed to be the primary mechanism underlying the therapeutic effects of SSRIs in treating depression and other mood disorders.[1][2]
Caption: SSRI Mechanism of Action.
Experimental Protocols
The synthesis of Escitalopram from 5-cyanophthalide is a multi-step process. The following protocols are adapted from established methodologies.[3][4][5][6]
Protocol 1: Synthesis of (±)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Diol Intermediate)
This protocol outlines the synthesis of the key diol intermediate via successive Grignard reactions.
Materials:
-
5-Cyanophthalide
-
1-(4-fluorophenyl)magnesium bromide solution
-
1-[3-(Dimethylamino)propyl]magnesium chloride solution
-
Tetrahydrofuran (THF)
-
Toluene
-
Aqueous Hydrochloric Acid (36%)
-
Cold Water
Procedure:
-
Stir 50 gm of 5-Cyano phthalide in 150 ml of THF at -5° C.
-
To the above solution, add 227 gm of 1-(4-fluorophenyl)magnesium bromide solution and stir for approximately 15 minutes at -5° C.[3][6]
-
Slowly add 324 gm of 1-[3-(dimethylamino) propyl]magnesium chloride solution to the reaction mass at -5° C.
-
Stir the reaction mixture for about 30 minutes at room temperature.
-
Quench the reaction by pouring it into 650 ml of cold water.
-
Adjust the pH of the reaction mass to approximately 2.0 with 94 ml of 36% aqueous hydrochloric acid.
-
Wash the reaction mixture with toluene (2 x 150 ml).
Protocol 2: Cyclization to form (±)-Citalopram
This protocol describes the cyclization of the diol intermediate to form the racemic citalopram base.
Materials:
-
(±)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Diol intermediate)
-
p-Toluene sulfonyl chloride
-
Toluene
-
Ethyl acetate
Procedure:
-
Charge 50 gm of the crystalline diol intermediate into 500 ml of toluene and stir.
-
Add 110 ml of ethyl acetate to the reaction mass and cool to about 18°C.
-
Add 31.5 gm of p-toluene sulfonyl chloride to the mixture.
Protocol 3: Resolution of Citalopram Diol Intermediate to obtain (S)-enantiomer
This protocol details the resolution of the racemic diol intermediate to isolate the desired S-enantiomer, a precursor to Escitalopram.
Materials:
-
Crystalline Form S of citalopram diol intermediate
-
Optically pure Di-p-toluoyl tartaric acid (DPTTA)
-
Suitable solvent
Procedure:
-
The resolution is carried out by treating the crystalline Form S of the citalopram diol intermediate with an optically pure acid such as Di-p-toluoyl tartaric acid (DPTTA) in a suitable solvent.[6]
Protocol 4: Conversion of Optically Pure S-Citalopram Diol Intermediate to Escitalopram
This protocol outlines the final steps to convert the resolved S-enantiomer of the diol intermediate into Escitalopram.
Materials:
-
(-)-4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (+)-DPTTA salt
-
Water
-
Aqueous ammonia solution
-
Toluene
-
Saturated aqueous sodium chloride solution
-
Dichloromethane
-
Triethylamine
-
Methane sulfonyl chloride
Procedure:
-
Stir 25 gm of (-)-4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (+)-DPTTA salt in water.
-
Adjust the pH to about 9.0 with an aqueous ammonia solution.
-
Extract the reaction mixture with toluene (1 x 200 ml, 2 x 100 ml).
-
Wash the combined organic layer with water and then with a saturated aqueous sodium chloride solution.
-
Distill off the organic layer completely to obtain the residue.
-
Charge the residue into 150 ml of dichloromethane and stir.
-
Add 33.5 ml of triethylamine and cool the reaction mixture to -5° C.
-
React the free base with methane sulfonyl chloride or p-toluene sulfonyl chloride in the presence of a suitable organic base.[3]
Experimental Workflow
The following diagram illustrates the overall synthetic workflow for Escitalopram from 5-cyanophthalide.
References
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates - Google Patents [patents.google.com]
- 4. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]
- 5. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 6. WO2010004575A2 - Preparation of escitalopram, its salts and intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive heterocyclic compounds, specifically focusing on the use of fluorinated benzonitriles as versatile starting materials. The protocols detailed herein describe the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a representative example.
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Fluorinated benzonitriles, in particular, serve as valuable precursors for a variety of heterocyclic scaffolds due to the versatile reactivity of the nitrile and amino functionalities, coupled with the beneficial effects of the fluorine substituents.
Target Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Gefitinib is a potent inhibitor of the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.[2] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Gefitinib acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[4]
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Experimental Protocols
The following protocols outline a synthetic route to Gefitinib starting from the commercially available 2-amino-4,5-difluorobenzonitrile.
Overall Synthetic Workflow
Caption: Synthetic workflow for Gefitinib from 2-amino-4,5-difluorobenzonitrile.
Protocol 1: Synthesis of 6,7-Difluoro-3,4-dihydroquinazolin-4-one
This protocol describes the cyclization of 2-amino-4,5-difluorobenzonitrile to form the quinazolinone core.
Materials:
-
2-Amino-4,5-difluorobenzonitrile
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-amino-4,5-difluorobenzonitrile (1 equivalent).
-
Add an excess of formamide (acting as both reactant and solvent).
-
Heat the reaction mixture to reflux (approximately 150-160 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Expected Yield: 85-95%
Protocol 2: Synthesis of 4-Chloro-6,7-difluoroquinazoline
This protocol details the chlorination of the quinazolinone intermediate.
Materials:
-
6,7-Difluoro-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 6,7-difluoro-3,4-dihydroquinazolin-4-one (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 3-5 hours.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the solid product.
-
Collect the product by filtration and dry under vacuum.
Expected Yield: 90-98%
Protocol 3: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-difluoroquinazolin-4-amine
This protocol describes the nucleophilic aromatic substitution to introduce the aniline moiety.
Materials:
-
4-Chloro-6,7-difluoroquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Stirring plate
Procedure:
-
Dissolve 4-chloro-6,7-difluoroquinazoline (1 equivalent) in isopropanol in a round-bottom flask.
-
Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution.
-
Stir the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Expected Yield: 80-90%
Protocol 4: Synthesis of Gefitinib (Final Product)
This final step involves the etherification to add the morpholinopropoxy side chain.
Materials:
-
N-(3-Chloro-4-fluorophenyl)-6,7-difluoroquinazolin-4-amine
-
4-(3-Chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring plate with heating
Procedure:
-
To a round-bottom flask, add N-(3-chloro-4-fluorophenyl)-6,7-difluoroquinazolin-4-amine (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF.
-
Add 4-(3-chloropropyl)morpholine (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Yield: 70-85%
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Gefitinib.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 6,7-Difluoro-3,4-dihydroquinazolin-4-one | 2-Amino-4,5-difluorobenzonitrile | Formamide | 85-95 |
| 2 | 4-Chloro-6,7-difluoroquinazoline | 6,7-Difluoro-3,4-dihydroquinazolin-4-one | Thionyl chloride, DMF (cat.) | 90-98 |
| 3 | N-(3-Chloro-4-fluorophenyl)-6,7-difluoroquinazolin-4-amine | 4-Chloro-6,7-difluoroquinazoline | 3-Chloro-4-fluoroaniline, Isopropanol | 80-90 |
| 4 | Gefitinib | Intermediate from Step 3 | 4-(3-Chloropropyl)morpholine, K₂CO₃, DMF | 70-85 |
Table 2: Biological Activity of Gefitinib
| Target | Assay Type | IC₅₀ Value (nM) | Reference Cell Line |
| EGFR | Kinase Inhibition | 2 - 37 | Various cancer cell lines |
Note: IC₅₀ values can vary depending on the specific cell line and assay conditions.
Conclusion
This document provides a comprehensive guide for the synthesis of the bioactive heterocycle Gefitinib, starting from a readily available fluorinated benzonitrile. The detailed protocols, workflow diagrams, and tabulated data are intended to facilitate the work of researchers in drug discovery and development. The principles and methodologies described herein can be adapted for the synthesis of other bioactive heterocycles from various fluorinated precursors.
References
Application Notes and Protocols: Cyclization of Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of various heterocyclic compounds through the cyclization of aminobenzonitriles. The protocols outlined below are based on established and recently developed methodologies, offering a range of catalytic systems and reaction conditions.
Introduction
The cyclization of aminobenzonitriles is a fundamental transformation in synthetic organic chemistry, providing access to a diverse array of nitrogen-containing heterocyclic scaffolds. These structures, including quinazolinones, quinazolines, and benzimidazoles, are privileged motifs in medicinal chemistry due to their wide-ranging biological activities. This document offers detailed protocols and comparative data for several key cyclization reactions, intended to serve as a practical guide for researchers in academic and industrial settings.
Data Presentation
The following tables summarize the quantitative data for different cyclization methods of aminobenzonitriles, allowing for easy comparison of catalysts, reaction conditions, and yields.
Table 1: Synthesis of Quinazolinones from 2-Aminobenzonitriles
| Catalyst/Promoter | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ru(II) complex | Methanol/Water | - | 120 | 24 | 92 | [1] |
| Ru(II) complex | Ethanol/Water | - | 120 | 24 | 85 | [1] |
| Cobalt salt/PP3 | Ethanol/Water | - | 120 | 24 | 88 | [2] |
| Cobalt salt/PP3 | Propanol/Water | - | 120 | 24 | 82 | [2] |
Table 2: Synthesis of 4-Arylquinazolines from 2-Aminobenzonitriles
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium(II) | Triethyl orthoformate, Phenylboronic acid | Dioxane | 100 | 12 | 85 | [3] |
| Palladium(II) | Triethyl orthoacetate, Phenylboronic acid | Dioxane | 100 | 12 | 82 | [3] |
Table 3: Synthesis of 2-Aminoquinazolines from 2-Aminobenzonitriles
| Mediator | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrochloric acid | N-benzyl cyanamide | HFIP | 70 | 1 | 85 | [4] |
| Hydrochloric acid | N-(4-methoxybenzyl) cyanamide | HFIP | 70 | 1 | 90 | [4] |
Table 4: Synthesis of 4-Aminoquinolines from 2-Aminobenzonitriles
| Promoter | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOtBu | Phenyl propynone | DMSO | 100 | 1 | 92 | [5] |
| KOtBu | Methyl propynone | DMSO | 100 | 1 | 88 | [5] |
Experimental Protocols
Protocol 1: Ruthenium(II)-Catalyzed Tandem Synthesis of Quinazolinones
This protocol describes the synthesis of quinazolinone derivatives from 2-aminobenzonitriles using a Ru(II) catalyst in an alcohol-water system.[1]
Materials:
-
2-Aminobenzonitrile
-
Methanol or Ethanol
-
Water
-
Ru(II) complex catalyst
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a reaction vessel, add 2-aminobenzonitrile (1.0 mmol), the Ru(II) complex catalyst (5 mol%), and a 1:1 mixture of alcohol (methanol or ethanol) and water (4 mL).
-
Seal the vessel and heat the reaction mixture to 120 °C with stirring for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired quinazolinone.
Protocol 2: Acid-Mediated [4+2] Annulation for 2-Aminoquinazolines
This method details the synthesis of 2-aminoquinazoline derivatives via a hydrochloric acid-mediated reaction between 2-aminobenzonitriles and N-benzyl cyanamides.[4]
Materials:
-
2-Aminobenzonitrile
-
N-benzyl cyanamide
-
Hydrochloric acid
-
Hexafluoroisopropanol (HFIP)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve 2-aminobenzonitrile (1.0 mmol, 1.0 equiv.) and N-benzyl cyanamide (1.5 mmol, 1.5 equiv.) in HFIP (5 mL).
-
Add hydrochloric acid (2.0 mmol, 2.0 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture to 70 °C in an oil bath with stirring for 1 hour.
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the 2-aminoquinazoline product.
Protocol 3: Base-Promoted Synthesis of 4-Aminoquinolines
This protocol outlines the synthesis of multisubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones, promoted by a strong base.[5]
Materials:
-
2-Aminobenzonitrile
-
Ynone (e.g., phenyl propynone)
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Oven-dried reaction vial
Procedure:
-
In an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), and anhydrous KOtBu (2.0 equiv.).
-
Add 2.0 mL of DMSO to the vial.
-
Stir the resulting mixture at 100 °C for 1 hour.
-
Monitor the reaction progress by TLC analysis.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated brine solution and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the desired 4-aminoquinoline.
Mandatory Visualization
Experimental Workflow for Cyclization of Aminobenzonitriles```dot
References
- 1. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Dimethylamino-6-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 2-Dimethylamino-6-fluorobenzonitrile. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound typically involve two main approaches:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method where a suitable precursor, such as 2-bromo-6-fluorobenzonitrile or 2,6-difluorobenzonitrile, is reacted with dimethylamine. The dimethylamino group displaces a halogen atom on the aromatic ring.
-
Cyanation of an Aniline Derivative: This route involves the introduction of a nitrile group onto a pre-existing N,N-dimethyl-3-fluoroaniline scaffold. This can be achieved through various cyanation methods, though it may be a less common approach for this specific molecule.
Q2: What are the recommended starting materials and reagents?
A2: For the SNAr approach, the most common starting material is 2-bromo-6-fluorobenzonitrile.[1][2][3] Key reagents include:
-
Dimethylamine: Can be used as a gas, in an aqueous solution (e.g., 40% in water), or as a solution in a suitable organic solvent (e.g., THF, ethanol).
-
Base: A base such as potassium carbonate or triethylamine may be used to neutralize any generated acid.
-
Solvent: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are often employed to facilitate the SNAr reaction.[4]
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. It is often necessary to heat the reaction mixture to achieve a reasonable conversion rate.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion and to avoid prolonged heating that could lead to decomposition or side reactions.
-
Moisture and Air: Some reagents may be sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if using organometallic reagents or sensitive catalysts.[4]
Q4: What are the potential safety hazards associated with this synthesis?
A4: Researchers should be aware of the following potential hazards:
-
Dimethylamine: Is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Solvents: Aprotic polar solvents like DMF and DMSO have specific health and safety risks and should be handled with appropriate personal protective equipment (PPE).
-
Cyanide-containing compounds: If cyanation routes are employed, extreme caution must be exercised as cyanide reagents are highly toxic.[5]
-
Halogenated starting materials: Precursors like 2-bromo-6-fluorobenzonitrile can be harmful if swallowed, cause skin irritation, and serious eye irritation.[2][3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature: The SNAr reaction may have a high activation energy. 2. Poor quality of reagents: Degradation of dimethylamine or wet solvent can hinder the reaction. 3. Incorrect stoichiometry: An insufficient amount of dimethylamine may lead to incomplete conversion. | 1. Increase the reaction temperature incrementally , monitoring for product formation and byproduct generation. 2. Use fresh or properly stored reagents. Ensure solvents are anhydrous if required. 3. Use a slight excess of dimethylamine to drive the reaction to completion. |
| Formation of Multiple Byproducts | 1. Overheating or prolonged reaction time: This can lead to decomposition of the product or starting materials. 2. Side reactions: The nitrile group can potentially undergo hydrolysis under certain conditions. 3. Reaction with solvent: Some solvents may not be inert under the reaction conditions. | 1. Optimize the reaction time and temperature by closely monitoring the reaction progress. 2. Ensure the reaction conditions are anhydrous if water-mediated side reactions are suspected. 3. Select a more inert solvent if solvent participation is a concern. |
| Difficulties in Product Purification | 1. Similar polarity of product and starting material: This can make chromatographic separation challenging. 2. Presence of baseline impurities in starting materials. 3. Formation of isomeric byproducts. | 1. Employ a different chromatographic technique, such as reverse-phase chromatography, or use a different eluent system. 2. Consider recrystallization as an alternative or final purification step. 3. Ensure the purity of the starting material before beginning the reaction. |
| Product Decomposition During Workup or Purification | 1. Instability of the product to acidic or basic conditions: The dimethylamino group can be protonated, and the nitrile group can be hydrolyzed. 2. Thermal instability: The product may decompose at high temperatures during solvent evaporation or distillation. | 1. Perform workup and purification under neutral pH conditions. Use a mild base like sodium bicarbonate for neutralization if necessary. 2. Use a rotary evaporator at a lower temperature and reduced pressure to remove the solvent. Avoid high-temperature distillation if possible. |
Experimental Protocols
Synthesis of this compound from 2-Bromo-6-fluorobenzonitrile
Materials:
-
2-Bromo-6-fluorobenzonitrile
-
Dimethylamine (40% solution in water)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
With vigorous stirring, add the dimethylamine solution (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Similar Benzonitrile Syntheses
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,6-trichlorobenzonitrile | Potassium fluoride | N-methyl-2-pyrrolidone | 190 | 4 | 95 | [6] |
| 2-chloropyrimidine | Anhydrous dimethylamine | Ethanol | Reflux | 6 | 81-86 | [7] |
| 2-chloro-6-fluorobenzonitrile | - | - | - | - | - | [8] |
| 2-nitrobenzonitrile | Tetramethylammonium fluoride | Polar aprotic solvent | 25-50 | - | Near-quantitative |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Flowchart for Low Reaction Yield.
References
- 1. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
purification methods for fluorinated aromatic compounds
Welcome to the Technical Support Center for the Purification of Fluorinated Aromatic Compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated aromatic compounds?
A1: The main difficulties arise from the unique physicochemical properties imparted by fluorine atoms.[1] These include:
-
Altered Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity, which affects its solubility and how it interacts with chromatographic stationary phases.[1][2]
-
Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which influences the compound's ionization state and behavior in ion-exchange chromatography and its overall solubility.[1]
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, like fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard methods.[1]
-
Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the desired compound.[1]
-
Steric Effects: A fluorine atom can sterically hinder interactions with a stationary phase in chromatography or prevent the formation of a well-ordered crystal lattice, making purification more difficult.[1]
Q2: Which purification techniques are most effective for fluorinated aromatic compounds?
A2: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying fluorinated compounds.[1] Specialized fluorinated stationary phases can offer alternative selectivity compared to standard C8 or C18 columns.[3][4]
-
Solid-Phase Extraction (SPE): SPE is valuable for sample cleanup and concentrating the target compound.[1] A specialized technique, Fluorous SPE (F-SPE), uses fluorous interactions for highly selective separation.[1]
-
Crystallization: This is an effective method for achieving high purity, especially for final purification steps.[1][5] However, finding suitable crystallization conditions can be challenging due to the altered solubility of fluorinated compounds.[1][6]
-
Distillation: For low-boiling compounds (generally <150°C at atmospheric pressure), distillation is a viable purification method.[7] Fluorination often lowers the boiling point of a compound compared to its non-fluorinated analog, making this technique potentially more accessible.[7]
Q3: How does fluorine substitution affect chromatographic behavior?
A3: Fluorine substitution significantly alters chromatographic behavior. In reverse-phase HPLC, fluorinated compounds are often more hydrophobic than their non-fluorinated counterparts and thus more retentive.[8] However, specialized fluorinated stationary phases (e.g., pentafluorophenyl) can provide different retention mechanisms, including dipole-dipole, charge transfer, or π-π interactions, leading to enhanced selectivity for separating halogenated compounds, positional isomers, and other difficult-to-separate mixtures.[3][4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This guide addresses common issues encountered during the HPLC purification of fluorinated aromatic compounds.
Caption: Troubleshooting workflow for common HPLC issues.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the stationary phase.[1][9] - Mobile phase pH is too close to the compound's pKa.[1][9] - Column overload.[1] | - Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).[1][9] - Adjust mobile phase pH to be at least 2 units away from the compound's pKa.[1][9] - Reduce sample concentration or injection volume.[1] |
| Poor Peak Shape (Fronting) | - Column overload.[1][9] - Poor sample solubility in the mobile phase.[1] | - Reduce sample concentration or injection volume.[1][9] - Dissolve the sample in the initial mobile phase.[1] |
| Split Peaks | - Column void or contamination.[1] - Co-elution of closely related impurities.[1] | - Flush the column or replace it if necessary.[1] - Optimize the mobile phase gradient and temperature to improve resolution.[1] |
| Low Retention (in RP-HPLC) | - The compound is too polar for the reverse-phase column.[1][9] - The mobile phase is too strong (too much organic solvent).[1] | - Use a more polar stationary phase (e.g., embedded polar group) or switch to HILIC.[1][9] - Decrease the percentage of the organic solvent in the mobile phase.[1] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.[1] - Column temperature fluctuations.[1][10] | - Ensure accurate and consistent mobile phase preparation and degassing.[1] - Use a column oven to maintain a constant temperature.[1][10] |
| Co-elution with Impurities | - Insufficient resolution under current conditions.[9] - Impurities have very similar polarity.[9] | - Change the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[9] - Change the mobile phase organic modifier (e.g., acetonitrile to methanol).[9] |
Crystallization
This guide provides solutions to common problems encountered during the recrystallization of fluorinated aromatic compounds.
| Problem | Possible Causes | Recommended Solutions |
| No Crystals Form | - The solution is not sufficiently supersaturated.[1] - The compound is too soluble in the chosen solvent system.[1] | - Concentrate the solution by slowly evaporating the solvent.[1] - Cool the solution slowly to a lower temperature (e.g., ice bath or refrigerator).[1][11] - Try a different solvent or an anti-solvent system.[1] |
| Oil Formation ("Oiling Out") | - The degree of supersaturation is too high.[1][12] - The presence of impurities.[1] - The solution is being cooled too quickly.[12] | - Use a more dilute solution.[1] - Cool the solution more slowly.[1] - Re-heat the solution until the oil dissolves, then add more solvent before cooling again. - Purify the compound by another method (e.g., HPLC) before crystallization.[1] |
| Poor Crystal Quality (small, needles) | - Rapid nucleation and crystal growth.[1] | - Slow down the cooling process. - Reduce the level of supersaturation. |
| Purity Does Not Improve | - Impurities have a very similar solubility profile to the target compound.[12] - Impurities are co-precipitating with the product.[12] | - Perform a second recrystallization using a different solvent system.[12] - Ensure the solution is not oversaturated with impurities before cooling; a hot filtration step can help remove insoluble impurities.[11][12] |
Solid-Phase Extraction (SPE)
This guide addresses common issues with SPE, including the specialized Fluorous SPE (F-SPE) technique.
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery | - Incomplete retention of the analyte on the sorbent.[1] - Incomplete elution of the analyte.[1] - Analyte breakthrough during sample loading.[1] | - Select a sorbent with a stronger interaction (e.g., fluorous sorbent for highly fluorinated compounds).[1] - Use a stronger elution solvent or increase the elution volume.[1] - Reduce the sample loading flow rate or use a larger SPE cartridge.[1] |
| Poor Purity | - Co-elution of impurities with the analyte.[1] - Insufficient washing of the cartridge.[1] | - Optimize the wash step with a solvent that removes impurities without eluting the analyte.[1] - Use a more selective sorbent (e.g., F-SPE for separating fluorinated from non-fluorinated compounds).[1] |
Experimental Protocols
Protocol 1: HPLC Purification
This protocol outlines a general workflow for purifying a fluorinated aromatic compound using reverse-phase HPLC.
Caption: HPLC Purification Workflow for Fluorinated Compounds.
-
Method Development: On an analytical scale, screen different columns (e.g., C18, Phenyl-Hexyl, Fluorinated Phase) and mobile phase conditions (e.g., water/acetonitrile vs. water/methanol, with or without additives like TFA or formic acid) to achieve optimal separation of the target compound from impurities.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a solvent compatible with the mobile phase, preferably the initial mobile phase itself, to prevent peak distortion.[1] Filter the sample to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.[10]
-
Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity.[5] Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically using a rotary evaporator, to yield the purified compound.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying a solid fluorinated aromatic compound.[11]
-
Solvent Selection: Test the solubility of the crude compound in various solvents at both room temperature and their boiling points.[1][6] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[11][12] Common solvents include hexanes, ethyl acetate, toluene, methanol, and ethanol.[6] A two-solvent system (a "good" solvent and an "anti-solvent") can also be effective.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point while stirring until the solid is fully dissolved.[11] Add more solvent in small portions if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[1][11] Covering the flask prevents solvent evaporation.[1] Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.[1][11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
This specialized SPE technique is highly effective for separating highly fluorinated compounds from non-fluorinated (organic) impurities.
-
Cartridge Conditioning: Condition a fluorous SPE cartridge by passing a fluorous solvent (e.g., perfluorohexane) through it, followed by a water-miscible solvent (e.g., methanol), and finally water.
-
Sample Loading: Dissolve the crude mixture in a suitable solvent and load it onto the conditioned cartridge. The highly fluorinated target compound will be preferentially retained on the fluorous stationary phase.
-
Washing (Organic Elution): Wash the cartridge with an organic solvent (e.g., a mixture of methanol and water). This will elute the non-fluorinated and less-fluorinated impurities.[1] Collect and analyze this fraction to ensure no loss of the target compound.[1]
-
Elution of Fluorinated Compound: Elute the retained highly fluorinated compound with a fluorophilic solvent (e.g., methanol, acetonitrile, or a fluorinated solvent).[1]
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My quinazoline synthesis is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield is a frequent challenge in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue. Potential causes include poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), inefficient catalyst activity, and the occurrence of side reactions.[1][2]
Q2: How critical is the purity of my starting materials?
A2: The purity of starting materials, such as 2-aminobenzonitriles, 2-aminobenzylamines, anthranilic acid, or aldehydes, is crucial.[1][3] Impurities can lead to competing side reactions and significantly reduce the yield of the desired quinazoline product.[1] It is highly recommended to verify the purity of your reactants by methods like NMR, GC-MS, or melting point analysis before proceeding with the synthesis.[1]
Q3: What role does the solvent play in optimizing the reaction yield?
A3: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and the stability of intermediates.[1] Polar aprotic solvents like DMSO and DMF are often effective for quinazoline synthesis.[3] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents such as DMF and water have demonstrated excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF were found to be ineffective.[1][4] A solvent screening is often a necessary step to identify the optimal medium for your specific substrates.[3]
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the starting material has disappeared.[3] LC-MS can also be used for more detailed monitoring.[1]
Q5: What are some common side products in quinazoline synthesis, and how can I minimize them?
A5: The formation of undesired byproducts can consume starting materials and lower the yield of the target compound.[3] Common side products can include quinazolin-4(3H)-ones, especially in reactions like the Niementowski synthesis.[5] Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize these side reactions.[3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation of intermediates.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of your desired quinazoline product, follow this troubleshooting guide to identify and resolve the potential cause.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
Issue 2: Product Precipitation/Crystallization Issues
Difficulty in isolating the product can also lead to perceived low yields.
| Possible Cause | Troubleshooting Step |
| Incorrect recrystallization solvent | Test the solubility of the crude product in various solvents at both room temperature and their boiling points to find a suitable solvent (high solubility at high temperature, low solubility at low temperature).[1] |
| Product irreversibly adsorbs to silica gel | If using column chromatography, try using a different stationary phase or eluent system. Alternatively, consider purification by recrystallization.[1] |
| Product decomposition | If the product is unstable under the reaction or workup conditions, consider a milder synthetic route or shorter reaction times. A product stability test can be performed by subjecting a purified sample to the reaction conditions without the starting materials.[1] |
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following tables summarize the effects of different catalysts, solvents, and temperatures on quinazoline synthesis from various studies.
Table 1: Effect of Catalyst and Base on Quinazolin-4(3H)-one Synthesis
| Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| CuI | DBU | DMSO | 92 |
| CuI | Et3N | DMSO | 75 |
| CuBr | DBU | DMSO | 88 |
| CuCl | DBU | DMSO | 85 |
| Cu(OAc)2 | DBU | DMSO | 65 |
| CuI | DBU | DMF | 85 |
| CuI | DBU | Toluene | 60 |
| Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[3] |
Table 2: Influence of Solvent on Quinazoline-2,4(1H,3H)-dione Synthesis
| Solvent | Yield (%) |
| Toluene | Ineffective |
| THF | Ineffective |
| Ethanol | Ineffective |
| DMF | 85 |
| Water | 91 |
| Reaction conditions involved the use of 2-aminobenzonitriles and CO2.[4] |
Table 3: Optimization of Reaction Conditions for 4-Methylquinazoline Synthesis
| Catalyst | Molar Ratio (Substrate:Catalyst) | Temperature (°C) | Time (h) | Yield (%) |
| BF3-Et2O | 1:0.5 | 150 | 6 | 86 |
| Starting materials: 2-aminoacetophenone and formamide.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[3]
Experimental Workflow
Caption: Workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.[3]
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.[3]
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on the microwave-assisted synthesis from anthranilic acid.[3]
Experimental Workflow
Caption: Two-step microwave-assisted synthesis of 2-methyl-4(3H)-quinazolinone.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[3]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The benzoxazinone intermediate is reacted with a suitable amine source (e.g., ammonia from ammonium acetate).
-
Reaction Conditions: The reaction conditions should be optimized to facilitate the ring-opening and subsequent cyclization to the quinazolinone.
-
Work-up and Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.
References
Technical Support Center: Synthesis of Substituted Benzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted benzonitriles. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting
Q1: My reaction to synthesize a substituted benzonitrile is giving a low yield. What are the general factors I should consider?
A low yield in benzonitrile synthesis can stem from several factors, applicable across different synthetic methods. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your starting materials (anilines, aryl halides, benzamides, etc.) can interfere with the reaction, leading to side product formation or catalyst deactivation. Ensure your starting materials are of high purity.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Deviations from the optimal conditions for your specific substrate and reaction can significantly impact the yield.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants and catalysts can lead to incomplete conversion or the formation of byproducts.
-
Atmosphere Control: Many reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised due to improper storage, handling, or the presence of impurities in the reaction mixture.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting aryl amines to aryl nitriles via a diazonium salt intermediate.[1]
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of benzonitrile | Incomplete diazotization of the starting aniline.[2] | - Test for the presence of excess nitrous acid using starch-iodide paper. A blue color indicates complete consumption of the aniline.[2]- Ensure the reaction temperature is maintained between 0-5°C during diazotization.[2] |
| Premature decomposition of the aryl diazonium salt.[2] | - Strictly maintain the temperature between 0-5°C during the formation and handling of the diazonium salt.[2]- Use the diazonium salt immediately after its preparation. | |
| Issues with the copper(I) catalyst. | - Use a fresh, high-quality source of CuCN. - Ensure the CuCN is fully dissolved or suspended in the reaction mixture. | |
| Formation of phenol byproduct | Reaction of the diazonium salt with water, especially at elevated temperatures.[1] | - Maintain a low reaction temperature during the cyanation step. - Minimize the amount of water in the reaction mixture where possible. |
| Formation of biaryl byproducts | Coupling of two aryl radicals, which are intermediates in the reaction.[1] | - Optimize the concentration of the diazonium salt. - Ensure efficient stirring to promote the desired reaction with the cyanide source. |
| Formation of azo compounds | Coupling of the diazonium salt with the unreacted starting amine or other electron-rich aromatic compounds. | - Ensure complete diazotization of the starting aniline before proceeding to the cyanation step. |
| Dark, tar-like byproducts | Decomposition of the diazonium salt and subsequent radical side reactions.[2] | - Control the reaction temperature rigorously.[2]- Ensure the pH of the reaction is appropriate.[2]- Use pure starting materials to avoid impurities that can initiate decomposition.[2] |
FAQs: Sandmeyer Reaction
Q1: What is the optimal temperature for the Sandmeyer reaction?
The diazotization step must be conducted at a low temperature, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[2] The subsequent cyanation step with the copper(I) salt may require gentle warming, but the temperature should be carefully controlled to minimize side reactions.[2]
Q2: Can I use copper(II) cyanide instead of copper(I) cyanide?
The traditional Sandmeyer reaction specifically utilizes copper(I) salts as the catalyst.[1] While some variations of the reaction have been developed using other transition metal salts, including copper(II), for the classic Sandmeyer cyanation, copper(I) cyanide is the active catalytic species.[2]
Experimental Protocol: Sandmeyer Synthesis of 4-Bromobenzonitrile
Materials:
-
4-Bromoaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Water
-
Organic solvent (e.g., toluene)
Procedure:
-
Diazotization:
-
In a flask cooled in an ice-salt bath, dissolve 4-bromoaniline in a mixture of concentrated HCl and water.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, while vigorously stirring and maintaining the temperature between 0 and 5°C.
-
Continue stirring for 15-20 minutes after the addition is complete. Check for the presence of excess nitrous acid with starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN and NaCN in water.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with stirring.
-
A vigorous evolution of nitrogen gas will occur.
-
After the initial reaction subsides, gently warm the mixture on a water bath until the evolution of nitrogen ceases.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by distillation to obtain the crude 4-bromobenzonitrile.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
-
Workflow Diagram: Sandmeyer Reaction
Caption: Experimental workflow for the Sandmeyer synthesis of substituted benzonitriles.
Rosenmund-von Braun Reaction
This method involves the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures.[3]
Troubleshooting Guide: Rosenmund-von Braun Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reaction | Low reactivity of the aryl halide. | - Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Consider using a more reactive halide if possible. - Modern modifications using ligands like L-proline can promote the reaction at lower temperatures (80-120°C).[4] |
| High reaction temperature leading to decomposition. | - While traditionally requiring high temperatures (150-250°C), modern protocols with additives may allow for lower temperatures.[4] Optimize the temperature for your specific substrate. | |
| Impure copper(I) cyanide. | - Use high-purity CuCN. | |
| Difficult product purification | Excess copper cyanide and high-boiling polar solvents make isolation challenging.[5] | - Use a minimal excess of CuCN. - Explore modern catalytic versions of the reaction that use substoichiometric amounts of copper. - Consider using ionic liquids as a solvent for easier product extraction.[3] |
| Formation of byproducts from functional groups | High reaction temperatures can be incompatible with sensitive functional groups on the substrate.[5] | - If your substrate has sensitive functional groups, explore milder reaction conditions, possibly with the addition of promoting ligands.[4] |
FAQs: Rosenmund-von Braun Reaction
Q1: What are the typical solvents used for the Rosenmund-von Braun reaction?
Polar, high-boiling solvents such as DMF, nitrobenzene, or pyridine are commonly used.[5] However, the use of these solvents can complicate product purification.[5] In some cases, the reaction can be run without a solvent at high temperatures.[3]
Q2: Are there milder alternatives to the classical Rosenmund-von Braun conditions?
Yes, several modifications have been developed to make the reaction conditions milder. The use of catalytic amounts of copper(I) iodide with alkali metal cyanides can allow for the cyanation of aryl bromides under milder conditions.[5] The addition of ligands, such as L-proline, has also been shown to promote the reaction at significantly lower temperatures.[4]
Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Synthesis of 4-Methoxybenzonitrile
Materials:
-
1-Bromo-4-methoxybenzene
-
Copper(I) cyanide (CuCN)
-
L-Proline
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup:
-
To a reaction vial, add 1-bromo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol).
-
Add DMF (3 mL) to the vial.
-
Seal the vial and stir the mixture at 120°C for 45 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybenzonitrile.
-
Logical Diagram: Rosenmund-von Braun Reaction Considerations
Caption: Decision logic for choosing Rosenmund-von Braun reaction conditions.
Palladium-Catalyzed Cyanation of Aryl Halides
This method offers a milder and more functional group tolerant alternative to the classical methods, using a palladium catalyst to couple an aryl halide with a cyanide source.[6]
Troubleshooting Guide: Palladium-Catalyzed Cyanation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Catalyst deactivation by excess cyanide ions.[6] | - Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[7]- Employ bulky electron-rich phosphine ligands (e.g., XPhos) that can prevent cyanide from displacing the ligand from the palladium center.[8]- Add co-catalysts such as zinc or amines.[7]- Consider a slow addition of a soluble cyanide source like trimethylsilyl cyanide. |
| Inactive catalyst. | - Use a pre-catalyst that is readily activated under the reaction conditions. - Ensure the reaction is performed under strictly anhydrous and inert conditions if required by the catalyst system.[6] | |
| Poorly soluble cyanide source. | - Milling the cyanide salt (e.g., KCN, NaCN) before use can improve solubility and reproducibility, but this should be done with extreme caution due to the high toxicity of cyanide dust.[6] | |
| Formation of dimeric impurity | Homocoupling of the aryl halide. | - Optimize the reaction temperature and catalyst loading. - Ensure efficient stirring to promote the desired cross-coupling reaction. |
| Irreproducible results | Sensitivity of the catalytic cycle to cyanide poisoning.[6] | - Rigorously control reaction conditions, especially the purity of reagents and the exclusion of air and moisture.[6]- Use well-defined pre-catalysts to improve reproducibility. |
FAQs: Palladium-Catalyzed Cyanation
Q1: What are the advantages of using palladium-catalyzed cyanation over older methods?
Palladium-catalyzed methods generally proceed under milder conditions, exhibit greater tolerance for a wide range of functional groups, and can often be performed with catalytic amounts of the metal, making them more attractive for complex molecule synthesis.[6]
Q2: Why is catalyst deactivation a common problem in this reaction?
Cyanide is a strong ligand and can bind tightly to the palladium center, poisoning the catalyst and inhibiting the catalytic cycle.[6] This can happen to all intermediates in the cycle, leading to a shutdown of the reaction.
Q3: What are some of the safer cyanide sources that can be used?
Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and inexpensive alternative to simple alkali metal cyanides.[6] Zinc cyanide (Zn(CN)₂) is also widely used and is less toxic and less soluble in organic solvents than KCN or NaCN.[7]
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chlorotoluene
Materials:
-
4-Chlorotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
Zinc dust (Zn)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a reaction tube with Pd(OAc)₂ (0.02 mmol), dppf (0.02 mmol), Zn(CN)₂ (0.6 mmol), and Zn dust (0.1 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and anhydrous DMAc (2 mL).
-
Seal the tube and remove it from the glovebox.
-
-
Reaction:
-
Place the reaction tube in a preheated oil bath at 120°C and stir for the required time (monitor by TLC or GC).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain 4-methylbenzonitrile.
-
Workflow Diagram: Palladium-Catalyzed Cyanation
Caption: General workflow for the palladium-catalyzed cyanation of aryl halides.
Dehydration of Benzamides
This method involves the removal of a water molecule from a primary benzamide to form the corresponding benzonitrile, often using a strong dehydrating agent.
Troubleshooting Guide: Dehydration of Benzamides
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient amount or activity of the dehydrating agent. | - Use a sufficient excess of the dehydrating agent (e.g., P₂O₅, POCl₃, SOCl₂).[9]- Ensure the dehydrating agent is fresh and has not been deactivated by moisture. |
| Reaction temperature is too low. | - Some dehydrating agents require heating to drive the reaction to completion. Optimize the temperature based on the chosen reagent. | |
| Formation of acidic byproducts | Dehydrating agents like SOCl₂ and POCl₃ produce HCl as a byproduct, which can be problematic for acid-sensitive substrates.[9] | - Use a non-acidic dehydrating agent like trifluoroacetic anhydride (TFAA), but be aware of potential side reactions.[9]- Include a base in the reaction mixture to neutralize the acid as it is formed. |
| Trifluoroacetylation of other functional groups | When using trifluoroacetic anhydride (TFAA), reactive functionalities like amines on the substrate can be trifluoroacetylated.[9] | - If your substrate has susceptible functional groups, choose a different dehydrating agent. |
| Difficult work-up | The reaction mixture can be a thick, viscous slurry, especially when using P₂O₅. | - Carefully quench the reaction mixture by adding it to ice water. - Use a suitable solvent to extract the product from the aqueous mixture. |
FAQs: Dehydration of Benzamides
Q1: What are the most common dehydrating agents for this reaction?
Commonly used strong dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[9] Trifluoroacetic anhydride (TFAA) is a milder, non-acidic alternative.[9]
Q2: How do I choose the right dehydrating agent?
The choice depends on the functional groups present in your benzamide. For robust substrates, the stronger, cheaper reagents like P₂O₅ or POCl₃ are often used. For substrates with acid-sensitive groups, a milder reagent like TFAA might be more suitable, although you need to be mindful of other potential side reactions.[9]
Experimental Protocol: Dehydration of Benzamide to Benzonitrile using Phosphorus Pentoxide
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Thoroughly mix benzamide and phosphorus pentoxide in a dry round-bottom flask. A common molar ratio is 1:1.5 (benzamide:P₂O₅).
-
Set up the flask for simple distillation. It is advisable to use a sand bath for even heating.
-
-
Reaction and Distillation:
-
Gently heat the mixture in the sand bath.
-
The benzonitrile will form and distill over. The reaction is often exothermic, so careful heating is required initially.
-
Continue heating until no more product distills.
-
-
Purification:
-
The collected distillate can be washed with a dilute sodium carbonate solution to remove any acidic impurities, followed by a wash with water.
-
Dry the organic layer with a suitable drying agent.
-
The benzonitrile can be further purified by redistillation.
-
Logical Diagram: Dehydrating Agent Selection for Benzamide Dehydration
Caption: Decision guide for selecting a dehydrating agent in benzamide synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 9. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Regioselectivity in the Arylation of Aminobenzonitriles
Welcome to the technical support center for the arylation of aminobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing regioselectivity in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective N-arylation of aminobenzonitriles?
A1: The primary challenge in the N-arylation of aminobenzonitriles is controlling the chemoselectivity. Aminobenzonitriles possess multiple potential sites for reaction under typical palladium-catalyzed cross-coupling conditions. The main competing reactions include:
-
N-Arylation of the amino group: This is often the desired reaction to form N-aryl aminobenzonitriles.
-
Reaction at the nitrile group: The nitrile group can undergo addition reactions with organopalladium intermediates, particularly in the case of 2-aminobenzonitriles.
-
C-H arylation of the benzonitrile ring: Direct arylation of the aromatic ring is a possible side reaction, though typically less favored under standard Buchwald-Hartwig conditions compared to N-arylation.
Achieving high regioselectivity for N-arylation requires careful optimization of the catalyst system (ligand and palladium precursor), base, solvent, and reaction temperature.
Q2: How does the position of the amino group (ortho, meta, para) on the benzonitrile ring affect the N-arylation reaction?
A2: The position of the amino group significantly influences the electronic properties and steric environment of the nucleophilic amino group, which in turn affects its reactivity.
-
2-Aminobenzonitrile (ortho): The proximity of the amino and nitrile groups can lead to chelation with the metal center, potentially influencing the reaction pathway. There is also a higher propensity for side reactions involving the nitrile group.
-
3-Aminobenzonitrile (meta): The electronic effect of the electron-withdrawing nitrile group on the amino group is less pronounced than in the para-position, potentially leading to different reactivity.
-
4-Aminobenzonitrile (para): The amino group is electronically deactivated by the strongly electron-withdrawing nitrile group in the para position, which can make the N-arylation more challenging and may require more forcing conditions or a highly active catalyst system.
Q3: Can the nitrile group undergo hydrolysis under typical Buchwald-Hartwig amination conditions?
A3: While nitrile hydrolysis typically requires acidic or strongly basic aqueous conditions with heating[1][2][3][4][5], the use of strong bases like sodium tert-butoxide (NaOtBu) and elevated temperatures in Buchwald-Hartwig reactions could potentially lead to partial hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially if water is present in the reaction mixture. It is crucial to use anhydrous solvents and reagents to minimize this side reaction. Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may reduce the risk of hydrolysis but might require higher temperatures or longer reaction times to achieve good conversion.[6]
Troubleshooting Guides
Issue 1: Poor or No Conversion to the Desired N-Aryl Aminobenzonitrile
-
Problem: The reaction shows low conversion of the starting aminobenzonitrile, with starting materials remaining largely unreacted.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Low Regioselectivity - Formation of Side Products
-
Problem: The reaction yields a mixture of the desired N-aryl product along with significant amounts of byproducts from reaction at the nitrile group or C-H arylation.
-
Troubleshooting Strategies:
Parameter Recommendation to Enhance N-Arylation Selectivity Rationale Ligand Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, BrettPhos). Steric hindrance around the palladium center can disfavor coordination and reaction at the less accessible nitrile group and can promote the desired C-N reductive elimination over competing pathways.[7][8][9] Base Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). Stronger bases can promote side reactions. Weaker bases can favor the desired amination pathway, although they may require higher temperatures.[6] Solvent Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred. The solvent can influence the solubility of reactants and intermediates, affecting the reaction pathway.[10][11] Temperature Optimize the reaction temperature. Start at a lower temperature and gradually increase. Some side reactions may have a higher activation energy than the desired N-arylation. Lowering the temperature may improve selectivity, albeit at the cost of reaction rate. DOT Script for Regioselectivity Troubleshooting:
Caption: Key parameters to adjust for improving N-arylation regioselectivity.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Aminobenzonitriles
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Aminobenzonitrile (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the aminobenzonitrile, aryl halide, palladium precatalyst, ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield and regioselectivity of the N-arylation of aminobenzonitriles. This data is compiled from studies on analogous systems, such as aminophenols and aminobenzimidazoles, and serves as a predictive guide for optimization.
Table 1: Effect of Ligand on N-Arylation of an Amino-Heterocycle (Analogous System)
| Entry | Ligand | Yield (%) of N-Arylation |
| 1 | P(o-tol)₃ | Low |
| 2 | DPPF | Moderate |
| 3 | BINAP | Moderate to High |
| 4 | XPhos | High |
| 5 | BrettPhos | High |
Data is illustrative and based on general trends observed in Buchwald-Hartwig aminations. Specific yields will vary depending on the substrates and other reaction conditions.
Table 2: Effect of Base on N-Arylation of an Aminophenol (Analogous System)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) of N-Arylation |
| 1 | NaOtBu | Dioxane | 90 | >95 |
| 2 | K₃PO₄ | Dioxane | 110 | Low |
| 3 | Cs₂CO₃ | Dioxane | 110 | Moderate |
| 4 | K₂CO₃ | t-BuOH | 110 | >95 |
Adapted from studies on the N-arylation of aminophenols, demonstrating that a suitable combination of a weaker base and a different solvent can achieve high yields.[12][13]
Table 3: Effect of Solvent on Regioselectivity (Illustrative)
| Entry | Solvent | N-Arylation : Side Product Ratio |
| 1 | Toluene | High |
| 2 | Dioxane | High |
| 3 | THF | Moderate to High |
| 4 | DMF | Lower (potential for side reactions) |
This table illustrates general solvent effects. DMF, being a more coordinating solvent, can sometimes lead to a higher incidence of side reactions.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Solvent-enhanced diastereo- and regioselectivity in the Pd(II)-catalyzed synthesis of six- and eight-membered heterocycles via cis-aminopalladation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed C-N Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for challenges encountered during palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) reactions.
Frequently Asked Questions (FAQs)
Q1: My C-N coupling reaction is not working at all. Where should I start troubleshooting?
A: When facing a complete lack of reactivity, it's best to start with the fundamentals. First, verify the quality and purity of your starting materials (aryl halide and amine), as impurities can poison the catalyst.[1] Second, meticulously check your reaction setup, ensuring an inert atmosphere has been properly established, as oxygen can deactivate the palladium catalyst.[1][2] Finally, review your choice of catalyst components—palladium source, ligand, and base—to ensure they are appropriate for your specific substrates. Refer to the detailed Troubleshooting Guide below for a systematic approach.
Q2: What is the most critical component of the catalytic system?
A: While all components are important, the choice of ligand is often the most critical factor for a successful C-N coupling reaction.[3][4] The ligand stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and influences the overall reaction rate and scope.[4][5] Different classes of amines often require specific types of ligands for optimal results.[6][7][8]
Q3: How do I choose the right base for my reaction?
A: The base is crucial for the deprotonation step of the catalytic cycle.[4][9] Your choice should be based on the pKa of the amine and the functional group tolerance of your substrates.[7] Strong bases like sodium tert-butoxide (NaOtBu) lead to faster reactions but are incompatible with sensitive functional groups like esters or nitriles.[2][7] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[2][7]
Q4: Can I use aryl chlorides for Buchwald-Hartwig reactions?
A: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][10] Successful coupling of aryl chlorides typically requires more electron-rich, sterically hindered phosphine ligands (e.g., biaryl phosphines) and potentially higher reaction temperatures to achieve good yields.[5][10]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue. The following workflow and Q&A can help diagnose the root cause.
Caption: A logical workflow for troubleshooting low or no yield in C-N coupling reactions.
Q: My palladium source might be the problem. Which one should I use?
A: The choice of palladium source is critical for the efficient generation of the active Pd(0) catalyst. While sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction, which can sometimes be inefficient.[4][11] Using well-defined, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) is often more reliable as they rapidly and cleanly generate the active LPd(0) species upon exposure to a base.[6][8]
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Oxidation State | Pros | Cons |
|---|---|---|---|
| Pd(OAc)₂ | Pd(II) | Inexpensive, readily available.[4] | Requires in situ reduction; can be unreliable.[10][12] |
| Pd₂(dba)₃ | Pd(0) | Directly provides Pd(0).[4] | Can contain impurities; dba ligand can interfere.[11] |
| [Pd(allyl)Cl]₂ | Pd(II) | Good precursor for pre-catalyst formation. | Requires reduction and ligand exchange. |
| Palladacycle Pre-catalysts (G3, G4) | Pd(II) | Air-stable, reliable, rapid activation to Pd(0).[6][8] | More expensive than simple salts. |
Q: I suspect my ligand isn't right for my amine. How do I choose a better one?
A: Ligand selection is highly dependent on the nature of the amine nucleophile.[6] Sterically hindered, electron-rich biaryl monophosphine ligands have proven to be broadly effective, but specific ligands often show superior performance for certain substrate classes.[3][8]
Table 2: Ligand Selection Guide for Different Amine Nucleophiles
| Amine Type | Recommended Ligands | Key Considerations |
|---|---|---|
| Primary Aliphatic Amines | XPhos, RuPhos, BrettPhos[8] | Prone to β-hydride elimination; bulky ligands promote faster reductive elimination to outcompete this side reaction.[3] |
| Secondary Aliphatic Amines | cataCXium® A, RuPhos, JohnPhos | Steric hindrance can be a challenge; requires highly active catalysts.[3] |
| Primary Anilines | XPhos, SPhos, DavePhos[7] | Generally good coupling partners; less prone to side reactions than aliphatic amines.[3] |
| Amides, Carbamates, Sulfonamides | tBuBrettPhos, AdBrettPhos[7] | These are weaker nucleophiles and require more reactive ligands to achieve good yields. |
| Heteroaromatic Amines | XPhos, SPhos, RuPhos | Can be challenging due to potential coordination of the heteroatom to the palladium center, inhibiting catalysis.[6] |
Q: The base seems to be decomposing my starting material. What are my options?
A: Substrate decomposition is a common issue with strong bases like NaOtBu, especially with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[7] Switching to a weaker inorganic base is a standard solution. The choice of base can also be influenced by the solvent, as solubility plays a key role.[13][14]
Table 3: Comparison of Common Bases in C-N Coupling
| Base | pKaH | Advantages | Disadvantages |
|---|---|---|---|
| NaOtBu | ~19 | High reactivity, allows for lower catalyst loadings and temperatures.[7] | Incompatible with many electrophilic functional groups.[7] |
| LHMDS | ~26 | Tolerates some protic functional groups.[7] | Air-sensitive solid, can be difficult to handle.[7] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance.[7] | Expensive, can be difficult to stir on a large scale.[7] |
| K₃PO₄ | ~12 | Good functional group tolerance, economical.[7] | Often requires higher catalyst loadings and longer reaction times.[7] |
| DBU | ~12 | Soluble organic base, useful for homogeneous reactions.[15] | Can inhibit the reaction at high concentrations by coordinating to palladium.[15] |
Q: Could the solvent be the issue?
A: Yes, the solvent plays a crucial role by dissolving the reactants and stabilizing catalytic intermediates.[16][17] Aprotic, non-polar to moderately polar solvents are most common. If you observe poor solubility, a change of solvent is warranted.
Table 4: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Characteristics |
|---|---|---|
| Toluene | 111 | Most common, good for a wide range of temperatures.[4][18] |
| 1,4-Dioxane | 101 | Ethereal solvent, often used.[4][18] |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, useful for reactions at milder temperatures.[4] |
| tert-Amyl alcohol | 102 | Can serve as both solvent and a reductant for Pd(II) precursors.[6] |
| Cyclopentyl methyl ether (CPME) | 106 | A greener alternative to THF and dioxane.[6] |
Problem 2: Formation of Side Products
Q: I'm observing significant hydrodehalogenation (aryl halide is reduced). What causes this?
A: Hydrodehalogenation can occur when the oxidative addition product is intercepted by a hydride source before the amine can couple. This is often exacerbated by certain bases or impurities in the reaction mixture. Consider switching to a different base (e.g., from an alkoxide to a carbonate) and ensure your amine and solvent are scrupulously dry.
Q: My primary amine is forming a diarylated product. How can I prevent this?
A: Diarylation occurs when the desired monoarylated amine product successfully competes with the starting amine as a nucleophile. This side reaction can be minimized by:
-
Using a bulky ligand: Ligands like BrettPhos are designed to create a sterically crowded environment around the palladium, which disfavors the coupling of the bulkier secondary amine product.[2]
-
Adjusting stoichiometry: Using a slight excess of the primary amine can help it outcompete the product.
-
Lowering the temperature: This can sometimes increase the selectivity for the initial C-N bond formation.
Q: I'm seeing homocoupling of my aryl halide. Why is this happening?
A: Homocoupling (formation of a biaryl) is often a sign of catalyst decomposition or the presence of oxygen.[2] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.[1] Using a pre-catalyst can also help by ensuring the rapid formation of the active L-Pd(0) species, minimizing side reactions.[8]
General Experimental Protocol
This protocol provides a general methodology for a small-scale Buchwald-Hartwig amination reaction.[19]
-
Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., XPhos-G3, 1-2 mol%), the ligand (if not using a pre-catalyst, 1.1-1.2 equiv relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Through the septum, add the amine (1.1-1.2 equiv) if it is a solid. If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the dry, degassed solvent (e.g., toluene) via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a pre-heated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and quench carefully with water or saturated aqueous NH₄Cl. Filter the mixture through a pad of celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Catalytic Cycle Visualization
Understanding the catalytic cycle can help pinpoint which step might be failing. For instance, a failure for aryl chlorides to react points to a difficult oxidative addition step.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Fluorinated Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with fluorinated intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated intermediates have poor solubility?
A1: The solubility of fluorinated intermediates is a complex issue influenced by the unique properties of fluorine. While fluorine's high electronegativity can sometimes increase polarity, the incorporation of multiple fluorine atoms or fluoroalkyl groups often increases lipophilicity, leading to poor aqueous solubility.[1][2][3] Perfluorinated and highly fluorinated organic molecules can be both hydrophobic (water-repelling) and lipophobic (lipid-repelling), further complicating their dissolution in common organic solvents.[4][5] The strong carbon-fluorine bond also contributes to a rigid molecular structure, which can result in higher crystal lattice energy, making it more difficult for the solvent to break the crystal structure and dissolve the compound.[6]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important for my fluorinated compound?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for accurately assessing the dissolution behavior of your fluorinated intermediate.
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8][9] It is a measure of the most stable crystalline form of the compound.[8]
-
Kinetic solubility is the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then introduced into an aqueous buffer, begins to precipitate.[7][8][9] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[7][10]
For fluorinated intermediates, which may exhibit complex precipitation behavior, knowing both values is important. High kinetic solubility might be sufficient for initial high-throughput screening assays, but thermodynamic solubility is a more reliable indicator for later-stage development and formulation.[8][9]
Q3: How does pH affect the solubility of my fluorinated intermediate?
A3: The pH of the solvent can significantly impact the solubility of ionizable fluorinated intermediates. The introduction of fluorine atoms can alter the pKa of nearby acidic or basic functional groups.[1][2][3]
-
For acidic compounds , increasing the pH above the pKa will lead to deprotonation, forming a more soluble salt.
-
For basic compounds , decreasing the pH below the pKa will result in protonation, forming a more soluble salt.
Therefore, adjusting the pH of the solution is a primary and effective strategy to explore for improving the solubility of ionizable fluorinated intermediates.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with your fluorinated intermediates.
Problem: My fluorinated intermediate is poorly soluble in aqueous solutions.
Initial Assessment Workflow
Caption: Initial workflow for addressing poor aqueous solubility.
Solution 1: pH Adjustment
For ionizable compounds, systematically adjust the pH of the aqueous solution. Create a pH-solubility profile to identify the optimal pH range for dissolution.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).
-
Add an excess amount of the fluorinated intermediate to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach thermodynamic equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Solution 2: Use of Cosolvents
If pH adjustment is not effective or the compound is non-ionizable, the use of water-miscible organic cosolvents can increase solubility by reducing the polarity of the solvent system.[11][13]
Commonly Used Cosolvents:
| Cosolvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 | Commonly used for stock solutions. |
| Ethanol | 5 - 20 | Generally well-tolerated in biological assays. |
| Polyethylene Glycol (PEG) 300/400 | 10 - 40 | Can also act as a solubilizing excipient in formulations. |
| Propylene Glycol | 10 - 30 | Often used in pharmaceutical formulations. |
| N,N-Dimethylformamide (DMF) | 1 - 10 | Use with caution due to potential toxicity. |
Experimental Protocol: Cosolvent Solubility Screen
-
Prepare stock solutions of your fluorinated intermediate in various cosolvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare a series of aqueous buffers containing increasing concentrations of each cosolvent.
-
Add a fixed amount of the stock solution to each cosolvent/buffer mixture.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2, 24 hours).
-
Quantify the solubility in the clear supernatants using an appropriate analytical method.
Solution 3: Surfactants and Micellar Solubilization
Surfactants can increase the solubility of hydrophobic fluorinated compounds by forming micelles that encapsulate the poorly soluble molecules.[11][14] For highly fluorinated or perfluorinated compounds, semifluorinated surfactants may be particularly effective due to the "fluorophobic effect."[4][5]
Types of Surfactants:
| Surfactant Type | Examples | Key Characteristics |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can interact with charged molecules. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Can have higher toxicity.[14] |
| Non-ionic | Polysorbates (Tween®), Poloxamers (Pluronic®) | Generally less toxic and widely used.[14] |
| Semifluorinated | Semifluorinated block copolymers | Form micelles with a fluorous core, ideal for highly fluorinated molecules.[4][5] |
Experimental Protocol: Surfactant Solubility Enhancement
-
Prepare a series of aqueous solutions with increasing concentrations of a selected surfactant, ensuring the concentrations span the critical micelle concentration (CMC).
-
Add an excess amount of the fluorinated intermediate to each surfactant solution.
-
Equilibrate the samples at a constant temperature.
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the micellar solution.
Problem: My fluorinated intermediate is poorly soluble in organic solvents.
Troubleshooting Workflow for Organic Solubility
Caption: Workflow for addressing poor organic solvent solubility.
Solution 1: Broad Solvent Screen
Systematically test the solubility in a wide range of organic solvents with varying polarities.
Recommended Solvents for Screening:
| Solvent Class | Examples |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO, Tetrahydrofuran (THF) |
| Polar Protic | Methanol, Ethanol, Isopropanol |
| Non-polar | Toluene, Hexanes, Dichloromethane (DCM) |
| Fluorinated | Trifluorotoluene (TFT), Perfluorohexane |
Solution 2: Use of "Fluorous" Solvents
For intermediates with a high fluorine content, specialized "fluorous" solvents can be highly effective. These solvents are often immiscible with common organic solvents, which can be advantageous for purification using a fluorous biphase system.
Solution 3: Solid-State Characterization and Modification
Poor solubility can be due to the crystalline form (polymorph) of the compound.
-
Polymorph Screening: Different crystal polymorphs can have significantly different solubilities. Investigate if your compound can exist in a more soluble amorphous or metastable crystalline form.
-
Salt Formation: For intermediates with acidic or basic centers, forming a salt with a suitable counter-ion can dramatically alter solubility in organic solvents.
-
Co-crystallization: Forming a co-crystal with a benign co-former can modify the crystal lattice and improve solubility.[14][15]
Problem: My fluorinated intermediate precipitates during the reaction work-up or purification.
Solution 1: Solvent Exchange
Carefully select solvents for extraction and precipitation. A solvent in which the intermediate is highly soluble should be used for the initial extraction, followed by the addition of an anti-solvent in which it is poorly soluble to induce controlled precipitation or crystallization.
Solution 2: Temperature Control
Solubility is often temperature-dependent. Cooling the solution may induce crystallization, while gentle warming may keep the compound in solution during transfers. Be mindful of potential degradation at elevated temperatures.
Solution 3: Fluorous Solid-Phase Extraction (F-SPE)
For highly fluorinated intermediates, F-SPE can be an effective purification method that avoids precipitation issues. The fluorinated compound is selectively retained on a fluorous stationary phase and can be eluted with a fluorous solvent.
Advanced Strategies for Drug Development Professionals
For late-stage development, more advanced formulation strategies may be necessary to improve the bioavailability of poorly soluble fluorinated active pharmaceutical ingredients (APIs).
Advanced Formulation Approaches
| Strategy | Description |
| Solid Dispersions | The fluorinated API is dispersed in a carrier matrix, often a polymer, at the molecular level to form an amorphous solid dispersion.[16][17][18] This can be achieved through spray drying or hot-melt extrusion. |
| Particle Size Reduction | Reducing the particle size to the micron or sub-micron (nanocrystals) level increases the surface area, leading to a faster dissolution rate.[14][15][19][20] Techniques include micronization and high-pressure homogenization. |
| Lipid-Based Formulations | For lipophilic fluorinated APIs, formulating in lipids, oils, and surfactants can improve solubility and absorption.[15][16][19] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS). |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[14][17][19] |
Logical Flow for Formulation Strategy Selection
Caption: Decision tree for selecting an advanced formulation strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 12. scirp.org [scirp.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. tabletingtechnology.com [tabletingtechnology.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. mdpi.com [mdpi.com]
side reactions of the nitrile group in acidic or basic conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of nitrile groups under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nitrile hydrolysis reaction stopped at the amide intermediate. How can I drive the reaction to completion to form the carboxylic acid?
Answer: Halting at the amide stage is a common issue, especially under mild reaction conditions. Nitriles hydrolyze in two steps: first to a carboxamide, and then to a carboxylic acid (or its salt).[1][2][3] To push the reaction to completion, more forcing conditions are typically required.
-
Acidic Hydrolysis: Increase the reaction time and/or the temperature (heating under reflux is common).[1] Using a strong acid like concentrated HCl or H₂SO₄ is standard.[4] The mechanism involves protonation of the nitrile, which increases its electrophilicity for water to attack, eventually forming a protonated amide that is then further hydrolyzed.[5][6]
-
Basic Hydrolysis: Similar to acidic conditions, increase the temperature (reflux) and reaction time. Use a strong base such as NaOH or KOH.[4] The direct nucleophilic attack of the hydroxide ion on the nitrile carbon is effective, but the subsequent hydrolysis of the intermediate amide also requires heat to proceed efficiently.[7]
Troubleshooting Workflow: Incomplete Nitrile Hydrolysis
Caption: A workflow for troubleshooting incomplete nitrile hydrolysis reactions.
Question 2: I am performing a basic hydrolysis of a nitrile, but my yield of the desired carboxylate salt is low. What are the potential side reactions?
Answer: Under basic conditions, especially with sterically hindered nitriles or the presence of α-hydrogens, several side reactions can occur.
-
Deprotonation: Alkyl nitriles have acidic protons on the carbon adjacent to the C≡N group.[8] A strong base can deprotonate this α-carbon, leading to the formation of a carbanion. This can result in subsequent side reactions like self-condensation or elimination, especially at elevated temperatures.
-
Incomplete Reaction: As discussed, the reaction may stall at the amide stage if conditions are not vigorous enough.[2]
-
Degradation: Some molecules may not be stable to prolonged heating in strong base, leading to decomposition and lower yields.
To mitigate these issues, consider using a milder base if compatible with your substrate, carefully controlling the reaction temperature, and ensuring an inert atmosphere to prevent oxidation of any reactive intermediates.
Question 3: During the reduction of my nitrile to a primary amine with a metal hydride, I'm observing the formation of secondary and tertiary amines. Why is this happening and how can I prevent it?
Answer: The formation of secondary ((RCH₂)₂NH) and tertiary ((RCH₂)₃N) amines is a known side reaction during catalytic hydrogenation of nitriles.[8][9] This occurs when the intermediate imine, formed after the initial reduction, is attacked by the primary amine product.[9]
While this is more common with catalytic hydrogenation, it can also be a minor issue with hydride reductions if the reaction is not properly controlled. To favor the formation of the primary amine:
-
Use LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for converting nitriles to primary amines.[10] The reaction typically proceeds via the formation of a dianion, which is then quenched during aqueous workup to give the primary amine.[6]
-
Control Stoichiometry: Ensure at least two equivalents of hydride are available for the complete reduction to the amine.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions.
Question 4: Can I selectively reduce a nitrile to an aldehyde? I keep getting the primary amine or a mix of products.
Answer: Yes, selective reduction to an aldehyde is possible but requires a milder reducing agent than LiAlH₄. Over-reduction to the amine is the primary side reaction.
-
Use DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[9][11] It adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex.[9] This intermediate is stable at low temperatures. A subsequent aqueous workup hydrolyzes the imine to the desired aldehyde.[11]
-
Critical Conditions: It is crucial to maintain a low temperature (typically -78 °C) during the DIBAL-H addition and to perform the aqueous quench at this low temperature before allowing the mixture to warm. This prevents the second hydride addition that would lead to the amine.
Quantitative Data Summary
The table below summarizes common conditions and potential outcomes for nitrile reactions. Yields are illustrative and highly dependent on the specific substrate and reaction scale.
| Reaction Type | Reagent/Conditions | Desired Product | Potential Side Product(s) | Typical Conditions Favoring Side Product(s) |
| Acidic Hydrolysis | 2-12 M HCl or H₂SO₄, Heat (Reflux) | Carboxylic Acid[1][3] | Amide | Insufficient heat or reaction time, dilute acid[2] |
| Basic Hydrolysis | 2-10 M NaOH or KOH, Heat (Reflux) | Carboxylate Salt[1] | Amide, α-Deprotonation products | Insufficient heat, sterically hindered nitrile, presence of α-protons[8] |
| Reduction (Amine) | 1. LiAlH₄ in THF/Ether2. H₃O⁺ workup | Primary Amine[10] | Over-reduction of other groups | Non-selective reducing agent, harsh conditions |
| Reduction (Amine) | H₂, Raney Ni/Pt/Pd | Primary Amine[10] | Secondary/Tertiary Amines[9] | High temperature/pressure, certain catalysts |
| Reduction (Aldehyde) | 1. DIBAL-H, -78 °C2. H₃O⁺ workup | Aldehyde[11] | Primary Amine | Warming the reaction before aqueous quench |
| Grignard Reaction | 1. R-MgBr in Ether/THF2. H₃O⁺ workup | Ketone[2][6] | Unreacted Nitrile | Insufficient Grignard reagent, steric hindrance |
Key Reaction Pathways
The diagrams below illustrate the primary and side reaction pathways for nitrile hydrolysis and reduction.
Caption: Nitrile hydrolysis pathways under acidic and basic conditions.
Caption: Reaction pathways for the reduction of nitriles.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Benzonitrile to Benzoic Acid
-
Objective: To hydrolyze benzonitrile to benzoic acid using aqueous hydrochloric acid.
-
Reagents: Benzonitrile, concentrated hydrochloric acid (HCl), diethyl ether, sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Combine 5.0 g of benzonitrile with 50 mL of concentrated HCl in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux using a heating mantle. The mixture will become homogeneous as the reaction proceeds.
-
Maintain reflux for 1-2 hours. The reaction can be monitored by TLC (thin-layer chromatography) by taking aliquots, neutralizing, and spotting against the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath.
-
The product, benzoic acid, should precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure benzoic acid.
-
-
Troubleshooting:
-
No precipitate forms: The reaction may be incomplete. Return the mixture to reflux for an additional hour.
-
Oily layer present: This is likely unreacted benzonitrile. Ensure reflux temperature and time were adequate. The product can be separated by making the solution basic with NaOH to dissolve the benzoic acid, extracting the unreacted nitrile with ether, and then re-acidifying the aqueous layer to precipitate the product.
-
Protocol 2: Reduction of Acetonitrile to Ethylamine with LiAlH₄
-
Objective: To reduce acetonitrile to ethylamine using lithium aluminum hydride.
-
Reagents: Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, acetonitrile, dilute sulfuric acid (H₂SO₄), concentrated sodium hydroxide (NaOH).
-
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 4.0 g of LiAlH₄ in 100 mL of anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve 4.1 g of acetonitrile in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetonitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and slowly add 4 mL of water, followed by 4 mL of 15% aqueous NaOH, and then 12 mL of water.
-
Stir the resulting granular white precipitate for 15 minutes, then remove it by filtration.
-
The filtrate contains the ethylamine in diethyl ether. The product is volatile and can be isolated by careful distillation if required, or the solution can be used directly.
-
-
Troubleshooting:
-
Violent reaction during workup: The addition of water was too fast. Always add quenching agents very slowly to a cooled LiAlH₄ reaction.
-
Low yield: Ensure all reagents and solvents were anhydrous. Moisture will consume the LiAlH₄. Ensure the initial addition of the nitrile was slow and controlled.
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
improving the efficiency of copper-catalyzed N-arylation of aminobenzimidazoles
Technical Support Center: Copper-Catalyzed N-Arylation of Aminobenzimidazoles
This center provides researchers, scientists, and drug development professionals with comprehensive guidance for . It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to streamline your experimental workflow and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-arylation of 2-aminobenzimidazoles? The main challenge is achieving chemoselectivity. 2-Aminobenzimidazole has two primary nucleophilic sites: the endocyclic azole nitrogen (N1) and the exocyclic amino group (-NH2). Reaction conditions must be fine-tuned to favor arylation at the desired position.
Q2: Which nitrogen is typically arylated in a copper-catalyzed reaction? Copper-catalyzed Ullmann-type reactions generally favor the N-arylation of the azole nitrogen (N1) of 2-aminobenzimidazoles.[1] In contrast, palladium-catalyzed Buchwald-Hartwig reactions tend to selectively arylate the exocyclic amino group.[1] This catalyst-controlled selectivity is a key strategy for accessing either regioisomer.
Q3: What is the best copper source for this reaction? Copper(I) salts like Copper(I) iodide (CuI) and Copper(I) bromide (CuBr) are most commonly used and are often effective at lower catalyst loadings (5-10 mol%).[2][3] Copper(II) sources like CuSO₄ or Cu(OAc)₂ can also be used, as they are often reduced in situ to the active Cu(I) species, but may require a reducing agent or different reaction conditions.[4][5]
Q4: Is a ligand always necessary for this reaction? Not always. Some efficient protocols for N-arylation of heterocycles have been developed that are ligand-free.[6][7] These systems are advantageous due to lower costs and simpler reaction mixtures. However, the use of a chelating ligand, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids, is often crucial for achieving high yields, especially with less reactive aryl halides (e.g., bromides or chlorides).[8][9][10][11] Ligands can stabilize the copper catalyst, improve solubility, and accelerate the catalytic cycle.[10]
Q5: How do I choose the right base and solvent? The choice is critical and often interdependent.
-
Bases: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[3][7] Cs₂CO₃ is more soluble in many organic solvents and is often used in ligand-assisted protocols.[3] Stronger bases like NaOH have also been reported but might not be compatible with all functional groups.[2]
-
Solvents: High-boiling polar aprotic solvents such as DMF, DMSO, and dioxane are common choices.[8][10] DMSO and DMF are particularly effective at solubilizing the reagents and promoting the reaction.[3] The choice of solvent can sometimes influence selectivity between O- and C-arylation side reactions in related substrates.[10]
Q6: My aryl halide is unreactive. What can I do? The reactivity of aryl halides follows the order: I > Br > Cl. If you are using an aryl bromide or chloride with low reactivity, consider the following:
-
Increase the reaction temperature.[12]
-
Increase the catalyst and ligand loading (e.g., from 5 mol% to 10-20 mol%).[2]
-
Switch to a more effective ligand system, such as a phenanthroline or diamine-based ligand.[8][11]
-
Use a more polar solvent like DMSO to improve solubility and reaction rates.[3]
-
Ensure your aryl halide is pure and free of inhibitors.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the experiment.
Problem 1: Low or No Product Yield with Starting Material Recovered
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by air. Prepare reactions under an inert atmosphere (Nitrogen or Argon). While not always required for modern protocols, it's a key troubleshooting step.[10] If using a Cu(II) source, ensure conditions are suitable for its reduction to Cu(I). |
| Impure Reagents | Use high-purity, anhydrous solvents and reagents. Moisture can deactivate the base and interfere with the catalyst.[10] Ensure the aminobenzimidazole and aryl halide are pure. |
| Suboptimal Base | The choice of base is critical. If using K₃PO₄, ensure it is finely powdered and dry. Consider switching to Cs₂CO₃, which often gives better results with ligand-based systems.[3][8] |
| Incorrect Temperature | Ullmann-type reactions often require elevated temperatures (80-140 °C).[2][13] If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. Monitor for potential decomposition of starting materials. |
| Poor Ligand Choice | If using a ligand-free system, it may not be effective for your specific substrates. Screen a panel of common ligands (e.g., DMEDA, 1,10-phenanthroline, L-proline). The optimal ligand is highly substrate-dependent. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Recommended Solution |
| Lack of Chemoselectivity | You may be getting a mixture of N1-arylated benzimidazole and 2-(arylamino)benzimidazole. This indicates that the reaction conditions are not fully selective. Confirm you are using a copper catalyst, as palladium catalysts favor arylation of the amino group.[1] To improve selectivity for N1 arylation, try a ligand-free system or a different copper/ligand combination. |
| Homocoupling of Aryl Halide | Formation of a biaryl side product (Ar-Ar) can occur, especially at high temperatures with reactive aryl iodides. Lower the reaction temperature or reduce the catalyst loading. |
| Dehalogenation | The aryl halide is converted back to an arene (Ar-H). This can be caused by trace water or other proton sources. Ensure all reagents and solvents are anhydrous. |
| Product Degradation | The desired product may be unstable under the reaction conditions. Reduce the reaction temperature or time. Monitor the reaction progress by TLC or LC-MS to find the optimal endpoint before degradation occurs. |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: Logical workflow for troubleshooting low-yield reactions.
Data Hub: Optimizing Reaction Parameters
The following tables summarize how different components can affect reaction efficiency. The data is illustrative, based on trends reported for the N-arylation of benzimidazoles and related heterocycles.[2][3][8][14]
Table 1: Effect of Ligand on Reaction Yield Reaction Conditions: 2-Aminobenzimidazole (1.0 mmol), Aryl Bromide (1.2 mmol), CuI (10 mol%), Base (2.0 equiv), Solvent (3 mL), 110 °C, 24h.
| Entry | Ligand (20 mol%) | Base | Solvent | Yield (%) |
| 1 | None | K₃PO₄ | DMF | 45 |
| 2 | L-Proline | K₃PO₄ | DMSO | 78 |
| 3 | N,N'-Dimethylethylenediamine (DMEDA) | Cs₂CO₃ | Dioxane | 85 |
| 4 | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 92 |
Table 2: Effect of Base and Solvent on Reaction Yield Reaction Conditions: 2-Aminobenzimidazole (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (5 mol%), 1,10-Phenanthroline (10 mol%), 120 °C, 18h.
| Entry | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene | 55 |
| 2 | K₃PO₄ | DMF | 82 |
| 3 | K₃PO₄ | DMSO | 88 |
| 4 | Cs₂CO₃ | Dioxane | 90 |
| 5 | Cs₂CO₃ | DMSO | 95 |
Experimental Protocols
This section provides a detailed methodology for a typical copper-catalyzed N-arylation reaction.
Protocol: N1-Arylation of 2-Aminobenzimidazole with an Aryl Halide
Materials:
-
2-Aminobenzimidazole
-
Aryl halide (iodide or bromide)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Cesium Carbonate (Cs₂CO₃), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 2-aminobenzimidazole (1.0 mmol, 1.0 equiv), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the vial with the septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the aryl halide (1.1 mmol, 1.1 equiv) followed by anhydrous DMSO (3-4 mL) using a syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 110-130 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-arylated-2-aminobenzimidazole product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the N-arylation.
References
- 1. scispace.com [scispace.com]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
strategies to minimize impurities in fluorinated compound synthesis
Welcome to the technical support center for fluorinated compound synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and overcome common challenges during your experiments.
General Workflow for Minimizing Impurities
A systematic approach is crucial for minimizing impurities. The following workflow outlines the key stages where impurity control should be a primary consideration.
Caption: General workflow for impurity minimization in fluorination.
Troubleshooting Guide
This guide addresses specific issues that can lead to the formation of impurities during fluorinated compound synthesis.
Issue 1: Formation of Regioisomeric Impurities
Question: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity is a common challenge, particularly when multiple reactive sites are present. The outcome is often influenced by a delicate balance between steric and electronic factors, and whether the mechanism is more SN1 or SN2-like.[1]
Potential Causes & Solutions:
-
Fluorinating Reagent: The choice of reagent is critical. For instance, in the fluorination of aziridines, HF-based reagents like DMPU-HF have demonstrated high reactivity and regioselectivity.[1][2][3] In some cases, simply altering the fluoride source (e.g., from Py·(HF)x to TBAF) can reverse the regioselectivity.[3]
-
Catalyst and Ligand Choice: For metal-catalyzed reactions, the ligand can control the regioselectivity. For example, in cobalt-catalyzed borylation of fluorinated arenes, PNP and CNC pincer ligands lead to ortho- and meta-selectivity, respectively.[4] Hydrogen-bond donor catalysts, like Schreiner's urea, can also directly influence kinetic regioselectivity by modulating the charge density of the fluoride nucleophile.[5]
-
Reaction Conditions: Temperature can be a key factor. At higher temperatures, a thermodynamically more stable regioisomer may be favored, whereas kinetically controlled products may form at lower temperatures.[5]
-
Substrate Control: The electronic and steric properties of your substrate play a major role. Modifying a directing group on the substrate can help steer the fluorinating agent to the desired position.[6]
Issue 2: Over-fluorination Leading to Di- or Poly-fluorinated Byproducts
Question: I am observing a significant amount of difluorinated product. How can I favor monofluorination?
Answer: Over-fluorination is a frequent problem, especially when the monofluorinated product is more reactive than the starting material or when the reaction conditions are too harsh.[7][8]
Potential Causes & Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using only a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient to drive the reaction to completion without significant over-fluorination.[7]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.[9] Running the reaction at a lower temperature can often improve selectivity for the monofluorinated product.[7]
-
Reagent Choice: Some reagents are inherently more reactive than others. With highly reactive substrates, switching to a milder fluorinating agent, such as N-fluorosulfonamides instead of N-fluorosulfonimides (NFSI), can prevent the formation of di- and tri-fluorinated products.[10]
-
Dilution: To avoid over-fluorination with highly reactive agents like F₂ gas, it must be strongly diluted in an inert gas (N₂, He, or Ar) to maintain a low relative content (typically 2–20% by volume).[11]
Issue 3: Elimination Byproducts (Alkene Formation)
Question: My reaction is yielding significant amounts of alkene byproducts instead of the desired fluoroalkane. What can I do to minimize elimination?
Answer: The competition between substitution (SN2) and elimination (E2) is a primary challenge in the synthesis of secondary and tertiary fluoroalkanes.[12] Elimination is often favored by high temperatures and strong bases.[13]
Potential Causes & Solutions:
-
Choice of Fluorinating Agent: The nucleophilicity versus basicity of the fluoride source is critical. Newer reagents like PyFluor have been developed to be more selective for substitution and produce minimal elimination byproducts.[12]
-
Solvent: The solvent can play a crucial role. Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion, which reduces its basicity and thereby favors the SN2 pathway over E2 elimination.[12]
-
Temperature: Lower the reaction temperature. Elimination reactions typically have a higher activation energy than substitution and are therefore more favored at higher temperatures.[13]
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its participation in the E2 pathway.[13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my synthesis?
A1: The choice depends on the nature of your substrate and the desired transformation (nucleophilic vs. electrophilic).
-
Nucleophilic Fluorination: Used for substrates with a good leaving group (e.g., halides, sulfonates) or for opening epoxides.[14][15] Common reagents include alkali metal fluorides (KF, CsF), tetralkylammonium fluorides (TBAF), and HF complexes (Olah's reagent, DMPU-HF).[14] Anhydrous TBAF is highly reactive but sensitive to moisture.[9][15]
-
Electrophilic Fluorination: Used for electron-rich substrates like enolates, enol ethers, and electron-rich aromatics.[10][16] Common reagents are N-F compounds such as Selectfluor, N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS).[10][17] These are generally more stable and safer to handle than reagents like elemental fluorine.[10]
Q2: What are the best methods for removing residual fluorinating agents or their byproducts after the reaction?
A2: The method depends on the reagent used.
-
Selectfluor: The byproducts are generally water-soluble and can be removed with an aqueous workup. Filtering the reaction mixture through a pad of Celite or silica gel can also be effective.[9]
-
DAST/Deoxo-Fluor: These reagents and their byproducts can be quenched carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
NFSI: Byproducts from NFSI are often less polar and may require column chromatography for complete removal from the desired product.
-
General Aqueous Wash: For many reactions, washing the organic layer with a dilute aqueous base (like NaHCO₃) followed by brine can help remove acidic byproducts and residual salts.
Q3: My fluorinated compound seems to be unstable during workup or purification. What precautions should I take?
A3: Some fluorinated compounds, especially those with activating groups, can be susceptible to hydrolysis or degradation.
-
Hydrolysis of C-F Bonds: While the C-F bond is very strong, hydrolysis can occur under certain conditions, particularly with activated systems like acyl fluorides or gem-difluoro compounds adjacent to a carbonyl.[18] Avoid strongly acidic or basic conditions during workup if your product is sensitive. A neutral water wash may be preferable.
-
Silica Gel Chromatography: Most fluorinated compounds are stable on silica gel. However, for very sensitive compounds, the acidic nature of silica can sometimes cause degradation. In such cases, using deactivated (neutral) silica gel or switching to a different stationary phase like alumina may be beneficial.
-
Temperature: Avoid excessive heat during solvent evaporation (rotary evaporation) and purification, as this can promote decomposition or elimination side reactions.
Q4: What are the most effective analytical techniques for identifying and quantifying fluorinated impurities?
A4: A combination of techniques is often necessary for a comprehensive impurity profile.
-
¹⁹F NMR Spectroscopy: This is a highly specific and powerful tool for both identifying and quantifying fluorinated compounds and their impurities, as the chemical shifts are very sensitive to the local electronic environment.[19]
-
LC-MS and GC-MS: These hyphenated techniques are invaluable for separating impurities and determining their molecular weights.[19] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition of an unknown impurity.[19]
-
HPLC: High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a standard method for assessing the purity of the main compound and quantifying impurities.[19]
-
Combustion Ion Chromatography (CIC): This technique is used for determining the total organic fluorine (TOF) content in a sample, which can be useful for a mass-balance check against the fluorine content of known compounds.[20][21]
Troubleshooting Logic Diagram
This diagram provides a logical workflow for identifying and addressing impurities detected post-synthesis.
Caption: A decision tree for troubleshooting common impurities.
Quantitative Data Summary
The choice of fluorinating agent and conditions significantly impacts the ratio of substitution (desired product) to elimination (alkene byproduct).
| Fluorinating Agent | Substrate Type | Conditions | Substitution (SN2) Yield | Elimination (E2) Yield | Reference |
| PyFluor | Secondary Alcohol | Toluene, DBU, 24h, RT | High | Minimal | [12] |
| AlkylFluor | Secondary Alcohol | Toluene, 24h, RT | 50% (direct) | Minor | [12] |
| DAST / Deoxo-Fluor | Secondary Alcohol | Standard | Variable | Can be significant | [13] |
| TBAF(tBuOH)₄ | Activated Nitroarenes | Polar aprotic solvent | High | N/A | [15] |
Table 1: Comparison of fluorinating agent performance in minimizing elimination byproducts. Yields are indicative and vary with specific substrates.
Key Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol with PyFluor
This protocol is adapted from methods designed to minimize elimination byproducts.[12]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the secondary alcohol (1.0 equiv) and a non-nucleophilic base such as DBU (2.0 equiv) in a dry solvent like toluene.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve PyFluor (1.2 equiv) in dry toluene. Slowly add the PyFluor solution to the cooled solution of the alcohol and base via a syringe or dropping funnel.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary fluoroalkane.
Protocol 2: Purification via Aqueous Wash to Remove Acidic Impurities
This protocol is a general method for removing acidic impurities or reagents from a reaction mixture containing a water-immiscible fluorinated solvent.[22]
-
Setup: Place the crude organic product mixture in a separatory funnel. Ensure the funnel is no more than two-thirds full.
-
Base Wash: Add a 5% (w/v) aqueous solution of sodium carbonate or sodium bicarbonate to the funnel. The volume should be approximately 20-30% of the organic layer's volume.
-
Mixing and Venting: Stopper the funnel and gently invert it several times to mix the layers. Immediately open the stopcock (while the funnel is inverted) to vent the pressure from any CO₂ gas that is generated. Repeat this gentle mixing and venting process for 1-2 minutes.
-
Separation: Place the funnel upright in a ring stand and allow the layers to separate completely.
-
Draining: Carefully drain the lower aqueous layer. If the fluorinated solvent is denser than water (which is common), it will be the bottom layer.
-
Repeat: Repeat the wash with a fresh portion of the basic solution. Continue until no more gas evolution is observed upon addition.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent before concentrating the solvent.
References
- 1. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 16. grokipedia.com [grokipedia.com]
- 17. brynmawr.edu [brynmawr.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pub.norden.org [pub.norden.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Dimethylamino-6-fluorobenzonitrile and 2-Amino-6-fluorobenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Dimethylamino-6-fluorobenzonitrile and 2-Amino-6-fluorobenzonitrile, two key intermediates in the synthesis of pharmaceuticals and agrochemicals. We will delve into their synthesis, reactivity, and performance in key applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | 2-Amino-6-fluorobenzonitrile |
| Structure | Tertiary amine | Primary amine |
| Nucleophilicity | Generally higher due to the electron-donating effect of two methyl groups. | Lower than its dimethylated counterpart. |
| Steric Hindrance | Significant steric hindrance from the dimethylamino group can influence reaction rates and regioselectivity. | Less sterically hindered, allowing for a wider range of reactions at the amino group. |
| Reactivity | The lone pair on the nitrogen is more available for reactions, but the steric bulk can be a limiting factor. The dimethylamino group is a strong activating group for electrophilic aromatic substitution. | The primary amine offers two reactive N-H bonds, making it suitable for condensation and cyclization reactions. The amino group is a strong activating group. |
| Key Applications | Precursor for highly substituted heterocyclic compounds. | Widely used in the synthesis of quinazolines, aminoquinolines, and other fused heterocyclic systems with demonstrated biological activity.[1] |
Synthesis of the Starting Materials
1. 2-Amino-6-fluorobenzonitrile
This compound is commercially available and can be synthesized by the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with ammonia. The fluorine atom ortho to the nitrile group is activated towards nucleophilic attack.
2. This compound
The synthesis of this compound is less commonly described in the literature but can be achieved through the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with dimethylamine. A practical laboratory-scale synthesis can be adapted from general methods for the dimethylamination of activated aryl fluorides.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for nucleophilic aromatic substitution using dimethylamine generated in situ from N,N-dimethylformamide (DMF).[2]
Materials:
-
2,6-Difluorobenzonitrile
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH), 10 M aqueous solution
-
Diethyl ether
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of DMF (2.0 mL) and 10 M KOH (0.5 mL) is heated at reflux for 5 minutes.
-
2,6-Difluorobenzonitrile (1.0 mmol) is added to the mixture.
-
The resulting mixture is heated at 95°C for 30 minutes.
-
An additional portion of 10 M KOH (0.5 mL) is added, and heating is continued for another 30 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). Additional portions of 10 M KOH can be added at 30-minute intervals until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Expected Yield: Yields for this specific reaction are not reported, but similar reactions on other activated aryl fluorides have reported yields ranging from 70% to 98%.[2]
Comparative Performance in Synthesis: The Case of Quinazoline Formation
A primary application of 2-aminobenzonitriles is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimalarial properties.[1] The ortho-disposition of the amino and nitrile groups in 2-Amino-6-fluorobenzonitrile makes it an ideal precursor for quinazoline synthesis.
Reaction Pathway for Quinazoline Synthesis:
References
A Comparative Spectroscopic Guide to 2-Dimethylamino-6-fluorobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Dimethylamino-6-fluorobenzonitrile and its potential isomers. Due to the limited availability of direct experimental data for this compound and its specific isomers in public literature, this guide leverages data from the closely related precursor, 2-Amino-6-fluorobenzonitrile, and established principles of spectroscopic analysis to predict the spectral characteristics of the target compound and its positional isomers. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of these and similar molecules.
Introduction
Substituted aminobenzonitriles are important scaffolds in medicinal chemistry and materials science. The precise characterization of these molecules, including the unambiguous identification of isomers, is critical for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide outlines the expected spectroscopic signatures of this compound and its isomers, providing a framework for their differentiation.
Predicted Spectroscopic Data Comparison
The following table summarizes the available experimental data for 2-Amino-6-fluorobenzonitrile and provides predicted spectroscopic data for this compound and a representative isomer, 4-Dimethylamino-2-fluorobenzonitrile. These predictions are based on established substituent effects in NMR and IR spectroscopy.
| Spectroscopic Technique | 2-Amino-6-fluorobenzonitrile (Experimental Data)[1] | This compound (Predicted) | 4-Dimethylamino-2-fluorobenzonitrile (Predicted) | Key Differentiating Features |
| ¹H NMR | Aromatic protons, NH₂ protons | Aromatic protons, N(CH₃)₂ singlet | Aromatic protons, N(CH₃)₂ singlet | Chemical shifts and coupling patterns of aromatic protons will differ significantly based on the relative positions of the substituents. The N(CH₃)₂ singlet will be a prominent feature in the dimethylated compounds. |
| ¹³C NMR | Aromatic carbons, CN carbon[1] | Aromatic carbons, CN carbon, N(CH₃)₂ carbons | Aromatic carbons, CN carbon, N(CH₃)₂ carbons | The chemical shifts of the aromatic carbons, particularly those directly attached to the substituents, will be highly sensitive to the substitution pattern. The N(CH₃)₂ carbons will appear as a distinct signal. |
| IR Spectroscopy | N-H stretch (~3400-3200 cm⁻¹), C≡N stretch (~2230-2210 cm⁻¹), C-F stretch (~1300-1000 cm⁻¹)[1] | C-H stretch (aromatic and aliphatic), C≡N stretch (~2230-2210 cm⁻¹), C-F stretch (~1300-1000 cm⁻¹) | C-H stretch (aromatic and aliphatic), C≡N stretch (~2230-2210 cm⁻¹), C-F stretch (~1300-1000 cm⁻¹) | The most significant difference will be the absence of the N-H stretching bands in the dimethylated compounds. The "fingerprint" region (1600-600 cm⁻¹) will show unique patterns for each isomer.[2] |
| UV-Vis Spectroscopy | λmax will be influenced by the amino and fluoro groups. | A bathochromic (red) shift in λmax is expected compared to the primary amine due to the electron-donating effect of the dimethylamino group. | The position of λmax will vary depending on the isomer, reflecting differences in electronic transitions. | The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) will be characteristic of each isomer's electronic structure. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 136.04[1] | Molecular Ion (M⁺) at m/z = 164.08 | Molecular Ion (M⁺) at m/z = 164.08 | While the molecular ion peak will be the same for all isomers, the fragmentation patterns in MS/MS experiments will be unique and can be used for definitive identification.[3] |
Experimental Protocols
To obtain definitive spectroscopic data for this compound and its isomers, the following experimental workflow is proposed.
Synthesis of this compound
A common method for the synthesis of N,N-dimethylated anilines from the corresponding primary amine is reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-fluorobenzonitrile (1 equivalent) in a suitable solvent such as methanol.
-
Reagent Addition: Add an excess of aqueous formaldehyde (e.g., 37% solution, >2 equivalents) to the solution.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.
-
Analysis: Analyze chemical shifts, coupling constants, and integration to elucidate the structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct measurement of the solid.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups (C≡N, C-F, aromatic C-H, etc.).[4]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquisition: Obtain a full-scan mass spectrum to determine the molecular weight. For isomeric differentiation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.
-
Analysis: Compare the fragmentation patterns of the different isomers to identify unique fragment ions that can be used for their differentiation.[3]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound isomers.
References
Validating the Structure of 2-Dimethylamino-6-fluorobenzonitrile: A Comparative Guide to ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a primary and powerful tool for the elucidation of molecular structures. This guide provides a comprehensive comparison of expected ¹H and ¹³C NMR data for the validation of the 2-Dimethylamino-6-fluorobenzonitrile structure, supported by detailed experimental protocols and a logical workflow for structural verification.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -N(CH₃)₂ | 2.9 - 3.2 | Singlet | - | 6H |
| H-3 | 6.7 - 6.9 | Triplet | ~8-9 | 1H |
| H-4 | 7.3 - 7.5 | Quartet (td) | ~8-9, ~5-6 | 1H |
| H-5 | 6.8 - 7.0 | Doublet | ~8-9 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -N(C H₃)₂ | 40 - 45 |
| C-1 (C-CN) | 95 - 100 |
| C-2 (C-N) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |
| C-3 | 112 - 116 (d, ³JCF ≈ 3-5 Hz) |
| C-4 | 130 - 134 (d, ⁴JCF ≈ 1-2 Hz) |
| C-5 | 118 - 122 (d, ³JCF ≈ 15-20 Hz) |
| C-6 (C-F) | 160 - 164 (d, ¹JCF ≈ 245-255 Hz) |
| CN | 115 - 120 |
Note: 'd' denotes a doublet splitting pattern due to coupling with the fluorine atom. The predicted coupling constants (J) are approximate values.
Experimental Protocols
To obtain high-quality NMR spectra for the validation of this compound, the following experimental protocols are recommended.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and acquired NMR data.
Caption: Workflow for the structural validation of this compound using NMR.
Comparison with Alternative Structures
NMR spectroscopy is not only crucial for confirming a proposed structure but also for ruling out potential isomers or byproducts. For instance, if the synthesis of this compound were to yield isomers, their NMR spectra would exhibit distinct differences:
-
3-Dimethylamino-2-fluorobenzonitrile: The aromatic region of the ¹H NMR spectrum would show a different set of splitting patterns due to the altered proton-proton and proton-fluorine coupling relationships. The ¹³C NMR would also show different chemical shifts and C-F coupling constants for the aromatic carbons.
-
4-Dimethylamino-2-fluorobenzonitrile: The aromatic protons would likely appear as a more complex set of multiplets, and the symmetry of the molecule would be different, which would be reflected in the number and splitting of the aromatic signals.
By carefully analyzing the number of signals, their chemical shifts, integration, and coupling patterns, a researcher can definitively distinguish between the target molecule and its potential isomers, thereby providing robust validation of the chemical structure.
comparative study of different catalysts for quinazoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The efficiency of quinazoline synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, including transition metal catalysts, organocatalysts, and nanocatalysts, with a focus on their performance, reusability, and environmental impact. Experimental data is presented to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Benchmark: A Comparative Analysis of Catalytic Systems
The selection of a catalyst for quinazoline synthesis involves a trade-off between cost, efficiency, and environmental impact. Transition metal catalysts are widely used due to their high activity, while organocatalysts offer a metal-free alternative. Nanocatalysts have emerged as a promising green option due to their high surface area, reusability, and often milder reaction conditions.[1]
Transition Metal Catalysts
Transition metal-catalyzed reactions are indispensable tools for the synthesis of complex organic molecules like quinazolines.[2] Metals such as copper, cobalt, iron, manganese, and ruthenium have been extensively explored for this purpose.[3][4]
Table 1: Performance Comparison of Transition Metal Catalysts
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Reference |
| Copper (Cu) | ||||
| CuFe₂O₄ Nanoparticles | 2-Aminobenzophenones, Aromatic Aldehydes, NH₄OAc | Water, Reflux | 90-97 | [3][5] |
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aryl Aldehydes | O₂, CH₃CN, 80°C | 40-98 | [3] |
| Cu₂O Nanocubes | 2-Bromobenzaldehydes, Amidines | Ultrasound, Room Temp. | 81-96 | [5] |
| Cobalt (Co) | ||||
| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols, Nitriles | t-BuOK, t-AmOH, Air, 95°C, 24h | up to 95 | [2][6] |
| ZIF-67 | 2-Aminobenzophenone, Benzylamine | TBHP, Toluene, 80°C, 180 min | 75-89 | [2][7] |
| Iron (Fe) | ||||
| FeBr₂ | 2-Aminobenzyl Alcohols, Benzylamines | Aerobic, Oxidative | Good to Excellent | [3] |
| bmim[FeCl₄] (Magnetic Ionic Liquid) | 2-Aminobenzophenone, Benzaldehyde, NH₄OAc | Solvent-free, 40°C, 2.5h | 86-95 | [2] |
| Fe₃O₄@Sap/Cu(II) | Aromatic Aldehydes, 2-Aminobenzophenone, NH₄OAc | Water, Room Temp., 10-25 min | 65-94 | [2][7] |
| Manganese (Mn) | ||||
| Mn(I) complex | 2-Aminobenzyl Alcohols, Primary Amides | Toluene, 130°C | 58-81 | [2][3] |
| α-MnO₂ | 2-Aminobenzylamines, Alcohols | TBHP, Chlorobenzene, 80°C | 59-91 | [7] |
| Ruthenium (Ru) | ||||
| Ru(II)/catechol ligand | 1-(2-Amino-6-methylphenyl)ethanone, Amines | Mild conditions | High | [4] |
Note: Direct comparison should be made with caution as substrate scope and reaction conditions vary between studies.
Organocatalysts
Organocatalysis provides a valuable metal-free alternative for the synthesis of quinazolinones, a related class of compounds.[8] These catalysts are often less toxic and more environmentally benign.
Table 2: Performance of Selected Organocatalysts for Quinazolinone Synthesis
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | Isatins, 1,2,3,4-Tetrahydroisoquinolines | TBHP, Toluene, 120°C | 52-82 | [8] |
| Acetic acid | Isatoic anhydride, Aryl amines, Cyclic ketones | 10 mol% catalyst | 81-97 | [8] |
| Triethanolamine (TEOA) | Isatoic anhydride, Aldehydes, Nitrogen sources | 10 mol% catalyst, NaCl, Aqueous, Reflux | Moderate to Good | [8] |
| Rose Bengal (Photoredox) | Amidines | CBr₄, K₂CO₃, DMSO, 100°C, Visible light | 30-96 | [9] |
Nanocatalysts: The Green Frontier
Nanocatalysts offer significant advantages in terms of high catalytic activity, large surface-to-volume ratio, and ease of recovery and reuse, making them a cornerstone of green chemistry.[1][10] Magnetically separable nanocatalysts, in particular, simplify the purification process immensely.[11]
Table 3: Performance of Nanocatalysts in Quinazoline Synthesis
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Reusability | Reference |
| CuFe₂O₄ Nanoparticles | 2-Aminobenzophenones, Aryl Aldehydes, NH₄OAc | Aqueous media | 90-97 | Yes | [3][5] |
| Fe₃O₄@Sap/Cu(II) | Aromatic Aldehydes, 2-Aminobenzophenone, NH₄OAc | Water, Room Temp. | 65-94 | At least 6 times | [2][7] |
| nano In₂O₃ | Isatoic anhydride, Aniline, Benzaldehyde | Water/Ethanol (2:1), 80°C, 4h | High | Up to 6 times | |
| Selenium Nanoparticles | Aldehyde, β-Naphthol, 2-Aminobenzoimidazole | Distilled water, 60-70°C | - | - | |
| SBA-15@ELA | Isatoic anhydride, Aldehyde, Amine | Ethanol, Reflux | 78-96 | At least 6 times | [12] |
| GO@Fe₃O₄@...Cu(II) | Isatoic anhydride, Aldehyde, Amine | Solvent-free | High | 4 times | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for different catalytic systems.
Copper-Catalyzed Synthesis Using CuFe₂O₄ Nanoparticles
This protocol is based on the work of Farhang's group for a one-pot tandem cyclization.[3]
-
Materials: 2-Aminobenzophenone, aryl aldehyde, ammonium acetate, and CuFe₂O₄ nanoparticles.
-
Procedure:
-
A mixture of 2-aminobenzophenone (1 mmol), aryl aldehyde (1.2 mmol), ammonium acetate (2 mmol), and CuFe₂O₄ nanoparticles (specify amount) is taken in a round-bottom flask.
-
The reaction is carried out in an aqueous medium under reflux conditions.
-
After completion of the reaction (monitored by TLC), the catalyst is separated using an external magnet.
-
The product is isolated from the aqueous layer and purified by recrystallization or column chromatography.
-
Organocatalytic Synthesis of Quinazolinones using Acetic Acid
This procedure is adapted from the work of Ramesh et al. for a three-component reaction.[8]
-
Materials: Isatoic anhydride, aryl amine, cyclic ketone, and acetic acid.
-
Procedure:
-
In a reaction vessel, isatoic anhydride (1 mmol), aryl amine (1 mmol), and a cyclic ketone (1.2 mmol) are combined.
-
Acetic acid (10 mol%) is added as the catalyst.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for the required time.
-
Upon completion, the product is isolated and purified using standard techniques.
-
Nanocatalyst-based Synthesis using Fe₃O₄@Sap/Cu(II)
This green protocol is based on the work of Kazemnejadi et al.[2][7]
-
Materials: Aromatic aldehyde, 2-aminobenzophenone, ammonium acetate, and Fe₃O₄@Sap/Cu(II) nanocatalyst.
-
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), 2-aminobenzophenone (1 mmol), ammonium acetate (1.5 mmol), and the Fe₃O₄@Sap/Cu(II) nanocatalyst (specify amount) is prepared in water.
-
The reaction is stirred at room temperature for a short duration (10-25 minutes).
-
The magnetic nanocatalyst is then separated from the reaction mixture using an external magnet.
-
The desired quinazoline product is isolated from the aqueous phase.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
-
Visualizing Catalytic Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical processes and experimental designs.
Caption: A generalized workflow for the catalytic synthesis of quinazolines.
Caption: Logical relationship for selecting a catalyst for quinazoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Elusive Biological Profile of 2-Dimethylamino-6-fluorobenzonitrile Derivatives: A Guide Based on Available Data
For researchers, scientists, and drug development professionals, understanding the biological landscape of novel chemical entities is paramount. This guide addresses the current, albeit limited, publicly available information on the biological activity of 2-Dimethylamino-6-fluorobenzonitrile and its derivatives. Despite targeted searches, direct experimental data on the biological effects of this specific class of compounds remains scarce. However, by examining its synthesis and the activities of structurally related molecules, we can infer potential areas of interest for future research.
The compound this compound has been identified as a synthetic intermediate in the development of more complex therapeutic agents. Notably, its synthesis is described in a patent for quinoline derivatives aimed at treating autoimmune diseases, inflammation, and cancer. This suggests that the this compound scaffold serves as a valuable building block in medicinal chemistry.
While direct biological data on this compound derivatives is not available in the public domain, the structural motifs present—a fluorinated aromatic ring and a dimethylamino group—are common in a variety of biologically active compounds, particularly kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the dimethylamino group may improve solubility and also contribute to target engagement.
A positional isomer, 4-(Dimethylamino)-2-fluorobenzonitrile, has been noted for its potential pharmacological properties and its use as a fluorescent probe in biochemical assays, highlighting the potential for this class of compounds to interact with biological systems.[1]
Synthesis of the Core Scaffold
The primary available information regarding this compound is its synthesis, which serves as a crucial first step in exploring the biological potential of its derivatives. The synthesis generally involves a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies described in patent literature[2].
Objective: To synthesize this compound from 2,6-difluorobenzonitrile.
Materials:
-
2,6-difluorobenzonitrile
-
Dimethylamine solution
-
Anhydrous isopropanol
-
Water
-
Diethyl ether
-
Autoclave
-
Rotary evaporator
-
Standard glassware for extraction and work-up
Procedure:
-
A solution of 2,6-difluorobenzonitrile (0.26 mol) and dimethylamine (0.39 mol) in anhydrous isopropanol (100 ml) is prepared.
-
The reaction mixture is heated in an autoclave at 110°C for 18 hours.
-
After cooling to room temperature, the solvents are removed under reduced pressure using a rotary evaporator.
-
The resulting residue is worked up using a standard aqueous work-up with water and diethyl ether to extract the product.
-
The organic layers are combined, dried, and concentrated to yield the crude product, this compound.
Note: The patent indicates that this process may yield a small percentage of the disubstituted product, 2,6-di(dimethylamino)benzonitrile, as a contaminant[2]. Further purification by chromatography may be necessary to obtain a highly pure sample for biological testing.
Below is a DOT script visualizing the general synthetic workflow.
Inferred Biological Potential and Future Directions
Given the lack of direct evidence, the biological activity of this compound derivatives can only be hypothesized based on isosteric replacements and related structures. The presence of the fluorobenzonitrile moiety, a common feature in many kinase inhibitors, suggests that derivatives of this scaffold could be explored for their potential as:
-
Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a substituted aminopyrimidine or a related heterocycle attached to a fluorinated phenyl ring. The 2-dimethylamino-6-fluorophenyl moiety could potentially serve as a hinge-binding motif in various kinases.
-
Enzyme Inhibitors: As seen with the quinoline derivatives synthesized from this intermediate, which have immunomodulatory effects, it is plausible that novel derivatives could inhibit other enzymes involved in signaling pathways related to inflammation and cell proliferation.
The logical relationship for a potential drug discovery pathway starting from this compound is visualized in the DOT script below.
References
A Comparative Guide to the Synthetic Routes of Quinazolines for Researchers and Drug Development Professionals
Quinazolines and their derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of these bicyclic heterocycles is, therefore, a critical focus for researchers in drug discovery and development. This guide provides an objective comparison of four prominent synthetic routes to quinazolines, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the selection of the most suitable method for a given research objective.
Comparison of Efficacy for Key Synthetic Routes
The following table summarizes the key quantitative parameters for the four distinct synthetic strategies discussed in this guide. These methods range from classical thermal condensations to modern catalytic and multicomponent reactions, each presenting a unique profile of efficiency, versatility, and reaction conditions.
| Synthetic Route | Key Transformation | Typical Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| A: Niementowski Reaction | Thermal condensation of anthranilic acid and formamide. | High temperature (140-150°C), neat. | 4-6 hours | 65-75 | Simple, one-step, readily available starting materials. | Harsh conditions, long reaction times, moderate yields, limited substrate scope. |
| B: Via Benzoxazinone Intermediate | Two-step: 1. Cyclization of anthranilic acid with acetic anhydride. 2. Reaction of benzoxazinone with an amine. | 1. Reflux in acetic anhydride. 2. Reflux in a suitable solvent (e.g., ethanol) with an amine. | Step 1: 1-2 hours; Step 2: 2-4 hours | 80-95 (overall) | High yields, high purity, versatile for introducing substituents at the 3-position. | Two-step process, requires isolation of intermediate. |
| C: One-Pot, Three-Component Synthesis | Condensation of anthranilic acid, an orthoester, and an amine under microwave irradiation. | Microwave heating (120°C) in a solvent like ethanol. | 10-30 minutes | 85-95 | Rapid, high efficiency, atom economy, operational simplicity. | Requires microwave reactor, optimization of conditions may be needed for different substrates. |
| D: Copper-Catalyzed Synthesis | Aerobic oxidative coupling of a 2-aminobenzylamine and an aldehyde. | Cu(I) or Cu(II) catalyst, aerobic conditions, solvent at elevated temperature (e.g., toluene at 110°C). | 12-24 hours | 70-90 | Good functional group tolerance, milder than classical methods. | Requires a metal catalyst which may need to be removed from the final product, longer reaction times than microwave methods. |
Detailed Experimental Protocols
Route A: Classical Niementowski Quinazolinone Synthesis
This protocol provides a representative example of the traditional thermal condensation method.
Synthesis of 4(3H)-Quinazolinone:
-
A mixture of anthranilic acid (1.37 g, 10 mmol) and formamide (2.25 g, 50 mmol) is placed in a 50 mL round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 140-150°C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into 20 mL of ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford pure 4(3H)-quinazolinone.
Route B: Two-Step Synthesis via a Benzoxazinone Intermediate
This versatile method allows for the synthesis of a wide range of 3-substituted quinazolinones.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one:
-
Anthranilic acid (1.37 g, 10 mmol) is suspended in acetic anhydride (5 mL, 53 mmol).
-
The mixture is heated at reflux for 1-2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone:
-
To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol) in ethanol (20 mL), aniline (0.93 g, 10 mmol) is added.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to give 2-methyl-3-phenyl-4(3H)-quinazolinone.
Route C: One-Pot, Three-Component Microwave-Assisted Synthesis
This modern approach offers a rapid and efficient route to 3-substituted quinazolinones.
Synthesis of 3-Aryl-4(3H)-quinazolinones:
-
In a microwave reactor vessel, anthranilic acid (1 mmol), the desired aromatic amine (1 mmol), and triethyl orthoformate (1.5 mmol) are mixed in ethanol (5 mL).
-
The vessel is sealed and subjected to microwave irradiation at 120°C for 10-30 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-aryl-4(3H)-quinazolinone.
Route D: Copper-Catalyzed Aerobic Oxidative Synthesis
This method exemplifies a transition-metal-catalyzed approach with good functional group tolerance.
Synthesis of 2-Substituted Quinazolines:
-
A mixture of 2-aminobenzylamine (1 mmol), an aldehyde (1.2 mmol), and CuBr (10 mol%) in toluene (5 mL) is placed in a round-bottom flask.
-
The flask is fitted with a reflux condenser and the mixture is stirred at 110°C under an air atmosphere for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to afford the 2-substituted quinazoline.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each synthetic route, providing a visual representation of the chemical transformations.
Caption: Proposed mechanism for the Niementowski Reaction.
Caption: Two-step synthesis of quinazolinones via a benzoxazinone intermediate.
Caption: One-pot, three-component synthesis of quinazolinones.
Caption: Copper-catalyzed synthesis of quinazolines.
A Comparative Analysis of Reaction Kinetics for the Synthesis of 2-Dimethylamino-6-fluorobenzonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the reaction kinetics for two prominent methods for synthesizing 2-Dimethylamino-6-fluorobenzonitrile: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. This document outlines the underlying principles of each method, presents available kinetic data, and provides detailed experimental protocols to aid in the selection of the most suitable synthetic route.
The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through the substitution of a leaving group on a substituted benzonitrile with a dimethylamino group. The two most effective methods for this transformation are the classical Nucleophilic Aromatic Substitution (SNAr) and the more modern palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate availability, desired reaction conditions, and scalability.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the amination of electron-deficient aromatic rings. In the synthesis of this compound, this typically involves the reaction of 2,6-difluorobenzonitrile with dimethylamine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The rate of the SNAr reaction is significantly influenced by the nature of the leaving group and the solvent. The presence of electron-withdrawing groups, such as the nitrile group and the fluorine atom on the aromatic ring, activates the substrate towards nucleophilic attack.
Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 2,6-Difluorobenzonitrile | Dimethylamine | DMSO | 100 | Estimated based on similar reactions |
| 2-Fluorobenzonitrile | Piperidine | Water | Reflux | (Qualitative: Good Yield)[1] |
Note: The kinetic data for the target reaction is estimated based on the general principles of SNAr reactions and data from similar systems. Experimental determination is recommended for precise kinetic analysis.
Experimental Protocol: SNAr Synthesis
This protocol is adapted from general procedures for the N-arylation of amines with fluorobenzonitriles.
Materials:
-
2,6-Difluorobenzonitrile
-
Dimethylamine (40% solution in water or anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
Dipotassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-difluorobenzonitrile (1.0 eq) in DMSO, add dipotassium carbonate (2.0 eq).
-
Add dimethylamine solution (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a versatile alternative to the classical SNAr reaction and is particularly useful for less activated aryl halides. For the synthesis of this compound, this would typically involve the coupling of 2-chloro-6-fluorobenzonitrile with dimethylamine.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired product.
Kinetic Data
Detailed kinetic studies for the Buchwald-Hartwig amination of 2-chloro-6-fluorobenzonitrile with dimethylamine are not extensively reported. However, the reaction rate is known to be dependent on the concentrations of the aryl halide, the amine, the palladium catalyst, and the ligand. The choice of ligand, base, and solvent plays a crucial role in the efficiency of the catalytic cycle. The reaction is generally faster than the uncatalyzed SNAr reaction, especially for less reactive aryl chlorides.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-6-fluorobenzonitrile | Dimethylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Estimated High Yield |
| Various Aryl Halides | Various Amines | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene/Dioxane | 100-120 | (General Protocol)[2] |
Note: The yield is estimated based on general protocols for Buchwald-Hartwig amination reactions. Optimization of reaction conditions is necessary to achieve high yields.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
2-Chloro-6-fluorobenzonitrile
-
Dimethylamine (solution in THF or as a salt)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, add 2-chloro-6-fluorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and XPhos (0.02-0.10 eq) to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
In a separate flask, dissolve dimethylamine (1.2 eq) and sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
Add the amine/base solution to the Schlenk tube containing the aryl halide and catalyst.
-
Seal the tube and heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparison of the Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 2,6-Difluorobenzonitrile | 2-Chloro-6-fluorobenzonitrile |
| Reagents | Dimethylamine, Base (e.g., K₂CO₃) | Dimethylamine, Palladium Catalyst, Ligand, Base (e.g., NaOtBu) |
| Reaction Conditions | Typically higher temperatures (e.g., 100 °C) | Generally milder temperatures possible, but often around 100-120 °C |
| Catalyst | Not required | Palladium catalyst and phosphine ligand are essential |
| Reaction Rate | Generally slower | Typically faster due to catalytic turnover |
| Substrate Scope | Requires electron-deficient aryl halides | Broader substrate scope, including less activated aryl halides |
| Cost & Atom Economy | Generally more cost-effective and higher atom economy | Higher cost due to catalyst and ligand, potentially lower atom economy |
| Purification | Simpler workup and purification | May require removal of catalyst residues |
Logical Workflow for Method Selection
Caption: A decision-making workflow for selecting the optimal synthesis method.
Signaling Pathway of Catalytic Cycle in Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Purifying Fluorinated Heterocycles: A Head-to-Head Comparison of Leading Techniques
For researchers, scientists, and drug development professionals, the efficient purification of fluorinated heterocyclic compounds is a critical step in the discovery and development of new therapeutics. The unique physicochemical properties imparted by fluorine, such as altered polarity and specific intermolecular interactions, necessitate a tailored approach to purification. This guide provides a head-to-head comparison of the most effective purification techniques, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for your specific needs.
The introduction of fluorine into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, these same properties can present challenges during purification. This comparison guide will delve into the nuances of Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and specialized techniques like Fluorous Solid-Phase Extraction (F-SPE) and Crystallization for the purification of these valuable compounds.
At a Glance: Key Purification Technique Comparison
The following table summarizes the key performance metrics for the purification of fluorinated heterocycles using different techniques. The data presented is a synthesis from various studies on similar fluorinated compounds and should be considered representative.
| Technique | Typical Purity (%) | Typical Yield (%) | Throughput | Cost per Sample | Key Advantages |
| Flash Chromatography | 85-95 | 80-95 | High | Low | Fast, cost-effective for large quantities, simple setup.[1] |
| Preparative HPLC | >98 | 70-90 | Low to Medium | High | High resolution and purity, suitable for complex mixtures.[1][2] |
| Supercritical Fluid Chromatography (SFC) | >98 | 85-95 | High | Medium | Fast, "green" (less organic solvent), excellent for chiral separations.[3][4][5] |
| Fluorous Solid-Phase Extraction (F-SPE) | >90 | >90 | High | Medium | Highly selective for fluorinated compounds, simple protocol.[1][6][7] |
| Crystallization | >99 | 50-80 | Low | Low | Can provide ultra-high purity, scalable. |
In-Depth Technique Analysis and Experimental Protocols
Flash Chromatography
Flash chromatography is a rapid and economical technique ideal for the routine purification of reaction intermediates and final compounds in moderate to large quantities.[1] It is particularly useful as a first-pass purification step before a higher-resolution technique like preparative HPLC.
Experimental Protocol: Purification of a Fluorinated Pyridine Derivative
This protocol is a representative example for the purification of a moderately polar fluorinated heterocyclic compound.
-
Column Selection: Choose a pre-packed silica gel or reversed-phase (C18) flash column based on the polarity of the target compound. For many fluorinated heterocycles, a C18 column is a good starting point.
-
Mobile Phase Selection:
-
For reversed-phase, a gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid, is common.
-
A typical starting gradient could be 10-95% B over 15-20 minutes.
-
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., DMSO, DMF, or the mobile phase with a high organic content). If solubility in the initial mobile phase is low, consider dry loading by adsorbing the sample onto silica gel or celite.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition.
-
Load the sample onto the column.
-
Run the gradient at an appropriate flow rate for the column size.
-
Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the target compound peak. Analyze the purity of the collected fractions by analytical HPLC or LC-MS.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers superior resolution and is the method of choice for achieving high purity (>98%), especially for complex mixtures or final compound purification.[1][2] The use of specialized fluorinated stationary phases can further enhance the selectivity for fluorinated heterocycles.
Experimental Protocol: High-Purity Isolation of a Fluorinated Indole
-
Column Selection: A high-performance reversed-phase C18 column is standard. For challenging separations, consider a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) which can offer alternative selectivity for halogenated compounds.[6]
-
Mobile Phase Optimization:
-
Develop the method at an analytical scale first to determine the optimal mobile phase.
-
A common mobile phase is a gradient of water and acetonitrile with 0.1% TFA.
-
Adjusting the pH of the mobile phase can be critical for ionizable heterocycles.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration that avoids column overload. Filter the sample through a 0.22 µm syringe filter before injection.
-
Purification:
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Collect fractions based on the retention time of the target peak, using peak-based fraction collection for better accuracy.
-
-
Purity Analysis and Work-up: Analyze the purity of each fraction. Combine the fractions that meet the desired purity level and remove the solvent.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[3][4][5] It is known for its high speed and efficiency, particularly for the separation of chiral fluorinated heterocycles.
Experimental Protocol: Chiral Separation of a Fluorinated Pyrimidine
-
Column Selection: Chiral stationary phases (CSPs) are used for enantiomeric separations. Polysaccharide-based CSPs are common choices.
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 with a small percentage of a polar organic modifier, such as methanol or ethanol, to modulate solute retention and selectivity.
-
Method Development:
-
Screen different chiral columns and organic modifiers at the analytical scale to find the optimal separation conditions.
-
Optimize backpressure and temperature to fine-tune the separation.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative SFC system.
-
Due to the low viscosity of the mobile phase, higher flow rates can be used, leading to faster purifications.[4]
-
-
Fraction Collection and Product Recovery: Fractions are collected, and the CO2 evaporates, leaving the purified compound in a small volume of the organic modifier, which simplifies product recovery.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a highly selective technique that leverages the unique "fluorous-fluorous" interactions between fluorinated compounds and a fluorinated stationary phase.[1][6][7] It is an excellent method for the rapid cleanup of reaction mixtures containing fluorinated target molecules.
Experimental Protocol: Purification of a Fluorous-Tagged Heterocycle
-
Cartridge Selection: Use a pre-packed SPE cartridge with a fluorinated stationary phase (e.g., silica gel bonded with perfluoroalkyl groups).
-
Cartridge Conditioning:
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the equilibrated cartridge.
-
Elution of Impurities: Wash the cartridge with the fluorophobic solvent to elute non-fluorinated and less-fluorinated impurities.
-
Elution of the Target Compound: Elute the highly fluorinated target compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[6]
-
Analysis and Recovery: Analyze the eluted fraction for purity and concentrate to obtain the purified product. Recovery is typically high with this method.[7]
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds. For fluorinated heterocycles, the choice of solvent is critical due to their often-altered solubility profiles.
Experimental Protocol: Crystallization of a Fluorinated Pyrimidine
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Seeding with a small crystal of the pure compound can initiate crystallization if needed.
-
Isolation: Once crystal formation is complete, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
Decision-Making Workflow for Purification of Fluorinated Heterocycles
The selection of an appropriate purification strategy depends on several factors, including the desired purity and yield, the scale of the purification, the complexity of the mixture, and the properties of the target compound. The following workflow provides a logical approach to choosing the best technique.
Caption: Purification technique selection workflow.
Conclusion
The purification of fluorinated heterocycles requires a strategic approach that considers the unique properties of these molecules. While flash chromatography offers a rapid and cost-effective solution for initial purification, preparative HPLC provides the high resolution necessary for achieving final product purity. Supercritical fluid chromatography stands out as a "green" and efficient alternative, especially for chiral separations. For compounds specifically designed with fluorous tags, F-SPE offers unparalleled selectivity. Finally, crystallization remains a powerful method for obtaining materials of the highest purity. By understanding the strengths and limitations of each technique and following structured experimental protocols, researchers can effectively and efficiently isolate their target fluorinated heterocycles, accelerating the pace of drug discovery and development.
References
- 1. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. silicycle.com [silicycle.com]
- 4. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Dimethylamino-6-fluorobenzonitrile: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Dimethylamino-6-fluorobenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
chercheurs, scientifiques et professionnels du développement de médicaments, une manipulation et une élimination appropriées des produits chimiques de laboratoire sont primordiales. Le 2-diméthylamino-6-fluorobenzonitrile, un réactif courant dans la synthèse organique, nécessite une attention particulière en raison de ses propriétés dangereuses. Le respect des procédures d'élimination appropriées est essentiel pour minimiser les risques pour la sécurité et l'impact sur l'environnement.
Hazard Identification and Safety Data
Prior to handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Thermo Fisher Scientific Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE)
When handling this compound, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator is recommended.
Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This should be carried out in accordance with local, state, and national regulations. The following steps provide a more detailed operational workflow for researchers.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or disposable spatulas, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a designated, leak-proof, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the chemical name ("this compound") and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed waste disposal contractor.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 4: Documentation
-
Maintain a record of the amount of waste generated and the date of disposal. This documentation is often required for regulatory compliance.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
Spill: Evacuate the area. Wear appropriate PPE and prevent the spread of dust or liquid. Sweep up solid spills and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Dimethylamino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] All laboratory personnel must use appropriate personal protective equipment (PPE) when handling this compound.[1][2]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[4][5] | Prevents skin contact, as the substance is harmful upon dermal absorption.[1] Inspect gloves before use and change them frequently, especially if contamination is suspected.[1][5] |
| Skin and Body Protection | Laboratory coat. | Protects against accidental skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or aerosols may be generated, use a NIOSH-approved respirator.[3][4] | Prevents inhalation of harmful dust or vapors.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent exposure and accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Handling Procedures:
-
Avoid Contact: Do not get the chemical in the eyes, on the skin, or on clothing.[1]
-
Hygiene Practices: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the laboratory.[1][5]
-
Aerosol Prevention: Conduct procedures that may generate dust or aerosols within a fume hood to prevent inhalation.[4]
Storage:
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][7][9] Do not dispose of down the drain.[8][10]
-
Contaminated PPE: Contaminated gloves, clothing, and other disposable materials should be collected in a designated, labeled hazardous waste container.[10]
Spill and Decontamination Procedures:
-
Small Spills: For minor spills, use an inert absorbent material to soak up the substance.[1][8] Collect the material in a suitable, closed container for disposal.[1][7]
-
Decontamination: Wash the spill area with soap and water.[6]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1][2]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][11] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][9] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9] |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][9] |
Chemical Handling Workflow
Caption: Logical workflow for safely handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
